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  • Product: Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate
  • CAS: 1263315-97-4

Core Science & Biosynthesis

Foundational

Whitepaper: Strategic Applications and Synthetic Workflows of tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate in Medicinal Chemistry

Executive Summary & Chemical Identity In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the efficient assembly of complex Active Pharmaceutical Ingre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the efficient assembly of complex Active Pharmaceutical Ingredients (APIs). tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate is a highly versatile, orthogonally protected scaffold frequently utilized in the development of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and peptidomimetics.

To directly address the core inquiry: The primary Chemical Abstracts Service (CAS) registry number for the base compound tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate is 1263315-97-4 [1].

Because stereochemistry and salt forms drastically alter pharmacokinetic properties and synthetic handling, this compound is commercially available in several distinct forms. The quantitative data and corresponding CAS numbers are summarized below.

Table 1: Physicochemical Properties and CAS Registry Data
Chemical EntityCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )
tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (Racemic Base)1263315-97-4 C₁₂H₂₃N₃O₃257.33
tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate HCl Salt1269446-23-2 C₁₂H₂₄ClN₃O₃293.79
(S)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (Chiral Base)1217976-52-7 C₁₂H₂₃N₃O₃257.33
(S)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate HCl Salt1217706-03-0 C₁₂H₂₄ClN₃O₃293.79

Mechanistic Rationale: Why This Specific Scaffold?

As an Application Scientist, I evaluate building blocks not just by their structure, but by the functional causality they introduce into a drug discovery pipeline. This specific molecule is engineered with three distinct functional zones, each serving a precise mechanistic purpose:

  • The Piperazine Core (The "Privileged Scaffold"): Piperazine rings are ubiquitous in pharmacology. They modulate the pKa of the target API, significantly improving aqueous solubility and oral bioavailability. Furthermore, the distinct chair conformation of the piperazine ring optimally vectors attached pharmacophores into the binding pockets of target proteins [2].

  • The C2-Dimethylcarbamoyl Group: Unlike a simple ester or carboxylic acid, the dimethylcarbamoyl (amide) moiety provides a robust hydrogen bond acceptor that is highly resistant to enzymatic hydrolysis (e.g., by esterases) in vivo. The steric bulk of the two methyl groups also restricts local bond rotation, locking the molecule into a favorable bioactive conformation.

  • The N1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection. It completely masks the N1 amine, leaving the N4 secondary amine free to act as a nucleophile. This enables regioselective functionalization without the risk of polymerization or bis-alkylation.

Experimental Protocol: Regioselective Functionalization & Deprotection

The following self-validating workflow details the standard operating procedure for integrating this building block into a larger API structure.

Phase 1: Regioselective N4-Alkylation (e.g., SNAr Coupling)
  • Step 1 (Preparation): Dissolve tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that stabilizes the transition state of nucleophilic aromatic substitution (SNAr), while argon prevents oxidative degradation of the amine.

  • Step 2 (Base Addition): Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the acidic byproducts (e.g., HCl) generated during coupling, preventing premature, acid-catalyzed cleavage of the N1-Boc group.

  • Step 3 (Coupling): Introduce the target electrophile (e.g., a heteroaryl halide) (1.1 eq) and heat to 80°C for 12 hours.

  • Step 4 (Validation): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (m/z [M+H]⁺ 258.1) is fully consumed, ensuring no unreacted secondary amine remains to complicate downstream purification.

Phase 2: N1-Boc Deprotection
  • Step 1 (Solvent Exchange): Extract the intermediate into dichloromethane (DCM) and wash extensively with brine to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄.

  • Step 2 (Acidic Cleavage): Cool the DCM solution to 0°C and add trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM (v/v) ratio [3].

    • Causality: Cooling mitigates the exothermic nature of the cleavage. TFA protonates the carbamate oxygen, driving the elimination of isobutylene gas and carbon dioxide to reveal the free N1 amine.

  • Step 3 (Scavenging): Add triisopropylsilane (TIPS) (0.1 eq).

    • Causality: TIPS acts as a cation scavenger. It traps the highly reactive tert-butyl cation intermediate generated during Boc cleavage, preventing unwanted Friedel-Crafts alkylation on electron-rich regions of the newly synthesized API.

  • Step 4 (Validation): Perform Thin Layer Chromatography (TLC). Stain the plate with a ninhydrin solution and apply heat. The appearance of a deep purple/blue spot provides immediate, visual confirmation of the successful generation of the free secondary amine.

Synthetic Workflow Visualization

The logical progression of this orthogonal synthesis strategy is mapped below, demonstrating how the protecting group dictates the regiochemistry of the assembly.

G N1 tert-Butyl 2-(dimethylcarbamoyl) piperazine-1-carboxylate (Free N4 Amine) N2 N4-Functionalization (SNAr / Amidation) N1->N2 Step 1 N3 N4-Substituted Intermediate (N1-Boc Protected) N2->N3 Step 2 N4 Boc Deprotection (TFA / CH2Cl2) N3->N4 Step 3 N5 N1-Free Piperazine Core (Ready for Final Assembly) N4->N5 Step 4

Fig 1: Regioselective synthetic workflow utilizing the N1-Boc protected piperazine scaffold.

References

  • National Center for Biotechnology Information (NCBI). "Naturally Inspired Peptide Leads: Alanine Scanning Reveals an Actin-Targeting Thiazole Analogue". Available at:[Link]

Exploratory

Technical Guide: Physicochemical Profiling and Analytical Verification of tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

Executive Summary: A Privileged Scaffold in Modern Therapeutics In modern drug discovery, the piperazine ring is recognized as a privileged scaffold due to its favorable pharmacokinetic properties and ability to modulate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Privileged Scaffold in Modern Therapeutics

In modern drug discovery, the piperazine ring is recognized as a privileged scaffold due to its favorable pharmacokinetic properties and ability to modulate the physicochemical profile of active pharmaceutical ingredients (APIs). The compound tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (CAS No. 1263315-97-4) represents a highly specialized, bifunctional building block[1].

By incorporating a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a dimethylcarbamoyl moiety at the C2 position, this molecule offers orthogonal reactivity. The free secondary amine at the N4 position serves as a reactive vector for functionalization, while the C2-dimethylcarbamoyl group introduces controlled steric hindrance and a dedicated hydrogen-bond acceptor. As a Senior Application Scientist, I have observed that the successful integration of such complex scaffolds requires rigorous analytical verification. This whitepaper details the physicochemical logic, high-resolution mass spectrometry (HRMS) behavior, and a self-validating analytical protocol for this compound.

Physicochemical Profiling & Structural Logic

Before deploying this building block in synthesis, it is critical to distinguish between its bulk macroscopic properties and its monoisotopic characteristics. Molecular weight (MW) accounts for the natural isotopic abundance of elements and is used for stoichiometric scaling. Conversely, the exact mass relies on the most abundant isotopes (e.g., ^12^C, ^1^H, ^14^N, ^16^O) and is the absolute metric used for HRMS verification[1].

Table 1: Physicochemical and Analytical Profile

PropertyValueCausality / Analytical Significance
Chemical Formula C12H23N3O3Defines the elemental composition for isotopic distribution modeling[1].
Molecular Weight 257.334 g/mol Average mass used for stoichiometric calculations in bulk synthesis[1].
Monoisotopic Exact Mass 257.1739 DaThe mass of the most abundant isotopes; the critical target for HRMS verification[1].
Target [M+H]^+^ m/z 258.1812The protonated adduct observed in positive-mode ESI[2].
Diagnostic MS/MS Loss -100 DaConfirms the presence of the intact tert-butyl carbamate (Boc) group[3].
Rotatable Bonds 3Indicates moderate conformational flexibility, ideal for a linker scaffold[1].

High-Resolution Mass Spectrometry & Fragmentation Causality

To verify the structural integrity of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate, we rely on tandem mass spectrometry (MS/MS). The presence of the Boc group dictates a highly specific, deterministic fragmentation pathway.

The Mechanistic Causality of the -100 Da Neutral Loss

During electrospray ionization (ESI), the basic N4 piperazine nitrogen or the carbamate carbonyl oxygen accepts a proton, yielding the [M+H]^+^ precursor ion at m/z 258.1812[2]. When subjected to Collision-Induced Dissociation (CID), gas-phase cations containing a tert-butylcarbamate group undergo a well-documented, coupled elimination process[3].

The fragmentation is initiated by the cleavage of the tert-butyl group, which is expelled as 2-methylpropene (isobutylene, C4H8, 56 Da)[3]. This leaves behind a highly unstable carbamic acid intermediate that spontaneously decarboxylates, losing carbon dioxide (CO2, 44 Da)[3]. The combined neutral loss of exactly 100 Da is a highly reliable diagnostic "barcode" utilized in mass spectrometry to confirm the presence of a Boc-protected amine[4].

Fragmentation A [M+H]+ m/z 258.18 Protonated Precursor B [M+H - C4H8]+ m/z 202.12 Isobutylene Loss A->B CID Activation -56 Da C [M+H - Boc]+ m/z 158.13 Decarboxylation B->C Spontaneous -44 Da

Caption: Gas-phase CID fragmentation pathway of the Boc-protected piperazine.

Field-Proven Insight: A common pitfall in the HRMS analysis of Boc-protected piperazines is unintentional in-source fragmentation. If the mass spectrometer's capillary voltage or declustering potential is set too high, the fragile t-butylcarbamate group will fragment before reaching the mass analyzer, leading to a false negative for the parent [M+H]^+^ ion[2].

Experimental Protocol: Self-Validating LC-HRMS Methodology

To guarantee analytical trustworthiness, a protocol cannot merely be a list of steps; it must be a self-validating system that proves its own accuracy during execution. The following LC-HRMS workflow is designed to verify the exact mass of the compound while ruling out false positives.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve the compound in HPLC-grade acetonitrile, then dilute to a final concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: The 0.1% FA is not just a buffer; it forces the quantitative protonation of the free N4 secondary amine in solution. This pre-ionization is critical for maximizing ESI efficiency and preventing chromatographic peak tailing[2].

  • System Suitability (The Self-Validation Step):

    • Action: Inject a solvent blank, followed by a known Boc-protected reference standard (e.g., N-Boc-piperazine).

    • Causality: The blank confirms the absence of injector carryover. The reference standard validates that the instrument's collision energy (CE) is correctly calibrated to trigger and observe the diagnostic -100 Da Boc fragmentation[4]. If the standard fails to show the 100 Da loss, the run is aborted.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Elute using a linear gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Causality: The C18 stationary phase operates on hydrophobic interactions. The bulky tert-butyl group provides the necessary lipophilicity to retain the target molecule on the column, effectively separating it from highly polar, early-eluting synthesis byproducts (such as unreacted piperazine).

  • HRMS Acquisition:

    • Action: Operate the Time-of-Flight (TOF) or Orbitrap in Positive ESI mode. Restrict the mass range to m/z 100–500. Maintain capillary voltage at 3.0 kV.

    • Causality: Positive mode capitalizes on the easily protonated amine[5]. Restricting the mass range maximizes the analyzer's scan rate and resolution, ensuring the target m/z of 258.1812 is measured with high mass accuracy. The low capillary voltage prevents premature in-source loss of the Boc group[2].

  • Data Processing & Verification:

    • Action: Extract the ion chromatogram for m/z 258.1812. Calculate the mass error.

    • Causality: A mass error of < 5 ppm definitively confirms the elemental composition (C12H24N3O3^+^). Subsequent MS/MS spectra must exhibit the m/z 158.13 fragment to confirm the structural presence of the Boc group.

LC_HRMS_Workflow S1 1. Sample Preparation 0.1% FA promotes protonation S2 2. System Suitability Validate with reference standard S1->S2 S3 3. LC Separation C18 retains lipophilic Boc group S2->S3 S4 4. ESI-HRMS Orbitrap/TOF mass analysis S3->S4 S5 5. Data Processing Exact mass match (Δ < 5 ppm) S4->S5

Caption: Self-validating LC-HRMS analytical workflow for exact mass verification.

References

1.[1] Title: tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate 1263315-97-4 wiki - Guidechem Source: guidechem.com URL:

2.[2] Title: Spectroscopic Profile of N-Boc-piperazine-C3-COOH: A Technical Guide Source: benchchem.com URL:

3.[3] Title: Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening Source: nih.gov (PMC) URL:

4.[4] Title: Generalized Analysis of Electrophilic Small Molecules Source: chemrxiv.org URL:

5.[5] Title: Dissociation Pattern of Sodiated Amide Peptides as a Tool for De Novo Sequencing Source: acs.org URL:

Sources

Foundational

Structural characteristics of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

An In-Depth Technical Guide to the Structural and Chemical Characteristics of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate Introduction: A Modern Building Block for Complex Synthesis Tert-butyl 2-(dimethylcar...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural and Chemical Characteristics of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

Introduction: A Modern Building Block for Complex Synthesis

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (CAS No. 1263315-97-4) is a highly functionalized heterocyclic compound of significant interest to the medicinal and process chemistry communities.[1] As a derivative of piperazine, a scaffold frequently described as "privileged" for its prevalence in FDA-approved drugs, this molecule serves as a versatile chiral building block for the synthesis of complex molecular architectures.[2][3] Its structure uniquely combines three critical features: a sterically demanding tert-butoxycarbonyl (Boc) protecting group at the N-1 position, a conformationally influential piperazine core , and a chiral dimethylcarbamoyl moiety at the C-2 position.

This guide provides a senior application scientist's perspective on the core structural characteristics of this molecule. We will delve into its conformational landscape, spectroscopic signatures, and synthetic utility, explaining not just the "what" but the "why" behind its chemical behavior and its application in modern drug discovery. The insights provided herein are designed to empower researchers to leverage this reagent's full potential, from synthetic strategy design to the interpretation of analytical data.

Molecular Architecture and Conformational Analysis

The chemical behavior and biological activity of molecules derived from this scaffold are intrinsically linked to its three-dimensional structure. A thorough understanding of its constituent parts is paramount.

The Constituent Moieties
  • N-1 Boc Group: The tert-butoxycarbonyl group is one of the most widely used amine protecting groups in organic synthesis. Its selection is deliberate; it is stable to a wide range of nucleophilic, basic, and reductive conditions, yet can be cleanly and efficiently removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent).[4] Its steric bulk significantly influences the conformational preference of the piperazine ring.

  • Piperazine Ring: This six-membered saturated heterocycle is a cornerstone of medicinal chemistry, prized for its ability to modulate physicochemical properties like solubility and basicity.[5] In solution, the piperazine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[6][7]

  • C-2 Dimethylcarbamoyl Group: The placement of the N,N-dimethylcarboxamide at the C-2 position introduces a stereocenter, meaning the molecule is chiral and can exist as (R) or (S) enantiomers. This functional group acts as a potent hydrogen bond acceptor and its presence can significantly impact a molecule's binding affinity and pharmacokinetic profile. The amide bond itself exhibits restricted rotation, a feature with important consequences for spectroscopic analysis.

Stereochemistry and Conformational Preference

The interplay between the substituents dictates the molecule's preferred shape. The piperazine ring is expected to exist primarily in a chair conformation. Due to the significant steric hindrance of the Boc group, it will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions. Consequently, the dimethylcarbamoyl group at the adjacent C-2 position is also likely to favor an equatorial orientation to achieve the most stable trans-diequatorial arrangement.

This conformational lock-in is a key feature. It reduces the molecule's flexibility, which can be advantageous in drug design by pre-organizing the scaffold for optimal interaction with a biological target, potentially increasing binding affinity and selectivity.

Figure 1: Logical relationship of structural components and their implications.

Spectroscopic Characterization: A Self-Validating System

The definitive identification and quality control of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate rely on a combination of spectroscopic techniques. The expected data, summarized below, serves as a benchmark for experimental validation.

Property Value Source
CAS Number 1263315-97-4[1]
Molecular Formula C₁₂H₂₃N₃O₃[1]
Molecular Weight 257.33 g/mol [1]

Table 1: Core Physicochemical Properties.

Technique Characteristic Signature Rationale
¹H NMR δ ≈ 1.45 ppm (s, 9H)δ ≈ 2.9-3.1 ppm (s, 6H)δ ≈ 2.5-4.5 ppm (m, 7H)Boc group: The nine equivalent protons of the tert-butyl group give a sharp singlet.N,N-dimethyl: Two singlets may appear due to restricted amide bond rotation; otherwise, a single 6H singlet.Piperazine Ring: Complex multiplets for the seven ring protons.
¹³C NMR δ ≈ 28.5 ppmδ ≈ 37.0 ppmδ ≈ 40-55 ppmδ ≈ 80.0 ppmδ ≈ 155.0 ppmδ ≈ 170.0 ppmBoc methyls: Characteristic signal for the three equivalent methyl carbons.Amide methyls: Signal(s) for the N,N-dimethyl carbons.Piperazine Ring: Multiple signals for the five ring carbons.Boc quaternary C: The C(CH₃)₃ carbon.Boc carbonyl (C=O): Carbamate carbonyl carbon.Amide carbonyl (C=O): Carboxamide carbonyl carbon.
FT-IR (cm⁻¹) ν ≈ 2975 (C-H)ν ≈ 1695 (C=O, Boc)ν ≈ 1645 (C=O, Amide)C-H stretch: Aliphatic C-H bonds.Boc C=O stretch: Strong absorption characteristic of the carbamate carbonyl.Amide C=O stretch: Strong absorption for the tertiary amide carbonyl.
Mass Spec (ESI+) m/z = 258.18 [M+H]⁺m/z = 202.13 [M-C₄H₉+H]⁺m/z = 158.12 [M-Boc+H]⁺Protonated Molecule: The parent molecule with an added proton.Loss of tert-butyl: A common fragmentation pathway.Loss of Boc group: Cleavage of the entire protecting group.

Table 2: Predicted Spectroscopic Data for Structural Validation.

Synthetic Strategy and Chemical Reactivity

The utility of this molecule as a building block is defined by its synthesis and subsequent reactivity. Understanding these pathways allows for its strategic incorporation into larger, more complex target molecules.

Plausible Synthetic Pathway

A logical and efficient synthesis begins with a commercially available piperazine-2-carboxylic acid derivative. The key transformations involve amide formation followed by selective N-1 protection.

Figure 2: High-level plausible synthetic workflow.

This approach is advantageous because it establishes the critical C-2 stereocenter and amide functionality early. The final step, Boc protection, is typically a high-yielding, robust reaction that selectively functionalizes the less-hindered N-1 position, yielding the desired product.[8]

Core Reactivity: The Gateway to Complexity

The primary value of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate lies in the synthetic handle provided by the Boc group. Its removal unmasks a secondary amine at the N-1 position, which becomes a nucleophilic site for a vast array of subsequent chemical transformations.

G cluster_functionalization N-1 Functionalization Reactions start Target Molecule (N-1 Boc Protected) deprotection Boc Deprotection | {Conditions: TFA or 4M HCl in Dioxane | Product: Free N-1 Amine} start->deprotection alkylation N-Alkylation R-X, Base deprotection->alkylation Forms C-N bond arylation Buchwald-Hartwig Amination Ar-X, Pd Catalyst, Base deprotection->arylation Forms C(sp²)-N bond acylation N-Acylation R-COCl, Base deprotection->acylation Forms Amide/Sulfonamide

Sources

Exploratory

Translating the SDS to the Bench: A Technical Whitepaper on Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

Executive Summary Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (CAS: 1263315-97-4) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry. Featuring a tert-butyloxyca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (CAS: 1263315-97-4) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry. Featuring a tert-butyloxycarbonyl (Boc) protected secondary amine and a dimethylamide moiety, this piperazine derivative serves as a privileged scaffold for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors and endocannabinoid hydrolase modulators [1].

While its structural complexity enables advanced drug design, it also introduces specific physicochemical vulnerabilities. Often, researchers seek a direct Safety Data Sheet (SDS) PDF for this exact proprietary compound [3]; however, its safety profile and handling protocols must be mechanistically extrapolated from its base scaffold, 1-Boc-piperazine [2]. The purpose of this whitepaper is to translate these regulatory hazard classifications into actionable, self-validating laboratory practices.

Physicochemical Profiling & Structural Causality

Understanding the molecule's architecture is the first step in predicting its behavior and mitigating risks.

  • The Boc Protecting Group : The carbamate linkage is inherently sensitive to acidic conditions and thermal stress. Causality: Exposure to ambient acidic vapors or temperatures above 25°C can trigger premature auto-catalytic cleavage, releasing isobutylene and carbon dioxide.

  • The Secondary Amine : The unprotected N4 position is a potent nucleophile. Causality: If left exposed to the atmosphere, it readily absorbs CO₂ to form insoluble carbamate salts and is susceptible to oxidation, necessitating inert atmosphere storage.

  • The Dimethylcarbamoyl Group : This moiety acts as a strong hydrogen-bond acceptor, significantly increasing the compound's solubility in polar aprotic solvents (e.g., DCM, EtOAc) while maintaining overall lipophilicity.

Table 1: Physicochemical and Safety Data Summary
ParameterClassification / ValueMechanistic Causality
CAS Number 1263315-97-4Unique identifier for the free base scaffold [3].
Molecular Formula C₁₂H₂₃N₃O₃Dictates molecular weight (257.33 g/mol ) and steric bulk.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Basic secondary amine disrupts lipid bilayers and mucosal pH [2].
Storage Conditions 2-8°C, Argon atmospherePrevents thermal Boc cleavage and amine oxidation.
Solubility Profile Soluble in DCM, EtOAc, MeOHHigh lipophilicity driven by tert-butyl and dimethyl groups.

Hazard Identification & Toxicological Mechanisms

According to standard GHS classifications for Boc-piperazine derivatives [2], this compound presents specific occupational hazards that require strict engineering controls:

  • Skin and Eye Irritation (H315, H319) : The lipophilic Boc group facilitates rapid penetration of the stratum corneum. Once integrated into the lipid bilayer, the basicity of the piperazine ring disrupts local cellular pH, leading to protein denaturation and acute irritation.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335) : As a crystalline solid, the compound can form micro-dust particles during weighing. Inhalation introduces the basic amine directly to the mucosal lining of the respiratory tract, triggering localized inflammatory cascades.

Standard Operating Procedure: Self-Validating N-Alkylation Workflow

To ensure both operator safety and scientific integrity, the following protocol details the N-alkylation of the scaffold. This workflow acts as a self-validating system, embedding quality control directly into the handling process to prevent the propagation of degraded starting materials.

Step 1: Thermal Equilibration and Pre-Validation

  • Action : Remove the reagent vial from 2-8°C storage and equilibrate to room temperature in a desiccator for 30 minutes.

  • Causality : Prevents atmospheric moisture condensation, which can hydrolyze the carbamoyl group or degrade the Boc group over time.

  • Self-Validation : Dissolve 1 mg in LC-MS grade MeOH. Run a rapid LC-MS scan. The presence of the intact mass [M+H]⁺ at 258.3 m/z validates integrity. If a peak at 158.3 m/z (M-100) is detected at >2% relative abundance, halt the experiment immediately, as premature Boc deprotection has occurred.

Step 2: Reagent Preparation (Fume Hood)

  • Action : Don an N95/P3 respirator and nitrile gloves. Weigh 257 mg (1.0 mmol) of the scaffold and transfer to an oven-dried 50 mL round-bottom flask.

  • Causality : Mitigates STOT SE 3 (respiratory irritation) from airborne micro-dust [2].

Step 3: Reaction Assembly

  • Action : Dissolve the scaffold in 10 mL of anhydrous dichloromethane (DCM). Add 1.2 mmol of the target electrophile (e.g., an aryl halide) and 2.0 mmol of N,N-diisopropylethylamine (DIPEA).

  • Causality : DIPEA acts as a non-nucleophilic base to scavenge HCl generated during alkylation, preventing acidic cleavage of the acid-sensitive Boc group.

Step 4: In-Process Monitoring

  • Action : Stir at room temperature for 4 hours.

  • Self-Validation : Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 5% MeOH in DCM. The complete disappearance of the starting material spot (which is ninhydrin-active) confirms 100% conversion, validating the efficacy of the N-alkylation.

Application in Drug Development

Piperazine carbamates have emerged as critical pharmacophores in neuropharmacology. Specifically, derivatives of this scaffold are utilized to synthesize tunable inhibitors of Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) [1]. The dimethylcarbamoyl group provides a unique steric vector that can be optimized for specific binding pocket engagement, while the Boc group allows for orthogonal synthetic strategies during the late-stage functionalization of the bis-aryl or urea moieties required for target engagement.

Workflow Visualization

G Start Cold Storage (2-8°C) Inert Argon Atmosphere Weigh Weighing & Transfer (Fume Hood, PPE: Gloves/Mask) Start->Weigh Equilibrate to RT QC Pre-Reaction LC-MS (Check for Boc cleavage) Weigh->QC Aliquot sample React N-Alkylation / Acylation (Base, Solvent, RT to 50°C) QC->React Intact Mass Confirmed Fail Halt: Degradation Detected (Discard as Hazardous Waste) QC->Fail M-100 Peak > 2% Success Target Intermediate Synthesized Proceed to Deprotection React->Success Reaction Complete (TLC/LC-MS)

Fig 1: Safe handling and self-validating synthetic workflow for Boc-piperazine derivatives.

References

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry (via PubMed Central). URL: [Link]

Foundational

The Strategic Versatility of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The piperazine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in biologically active compounds.[1][2][3] Its six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4 imparts a unique combination of properties. These include conformational flexibility, the ability to modulate basicity, and the capacity to form multiple hydrogen bonds, all of which are crucial for effective interaction with biological targets.[1][4] The strategic placement of substituents on the piperazine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, thereby optimizing its pharmacokinetic profile.[2][3]

This guide focuses on a specific and increasingly important class of piperazine derivatives: those derived from tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a dimethylcarbamoyl group at the C2 position creates a chiral building block with significant potential in the synthesis of complex and targeted therapeutic agents. The Boc group serves as a transient modulator of reactivity, allowing for selective functionalization at the N4 position, while the dimethylcarbamoyl moiety can influence binding affinity and metabolic stability. This strategic combination offers a powerful platform for the development of novel drug candidates across various therapeutic areas.

Synthetic Strategies and Methodologies

The synthesis of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate derivatives typically involves a multi-step approach that leverages the principles of selective protection and functionalization of the piperazine core. While direct synthetic routes for the title compound are not extensively detailed in publicly available literature, its preparation can be inferred from established methods for similar piperazine-2-carboxamide derivatives.[5]

General Synthetic Workflow

A plausible synthetic pathway would commence with the protection of one of the nitrogen atoms of a suitable piperazine precursor, often 2-methylpiperazine, with a di-tert-butyl dicarbonate (Boc)₂O to yield a Boc-protected intermediate.[6] This is a standard procedure to control the regioselectivity of subsequent reactions. The subsequent introduction of the dimethylcarbamoyl group at the C2 position can be achieved through various amidation strategies.

The real synthetic utility of the tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate core lies in its use as a versatile intermediate for further derivatization, primarily at the N4 position after deprotection of the Boc group.

Experimental Protocol: N-Arylation of Piperazine Derivatives

The following is a representative protocol for the N-arylation of a Boc-protected piperazine, a common step in the synthesis of many biologically active piperazine derivatives.

Materials:

  • Tert-butyl piperazine-1-carboxylate (1.0 eq)

  • Aryl halide (e.g., 2,4-dichloropyrimidine) (1.1 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve tert-butyl piperazine-1-carboxylate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution and stir for 10 minutes at room temperature.

  • Add the aryl halide to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the desired N-aryl piperazine derivative.[6]

Biological Activities and Therapeutic Potential

Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antipsychotic, and anti-inflammatory properties.[1][7][8] The specific biological activity is largely determined by the nature and position of the substituents on the piperazine ring.

While comprehensive biological data specifically for derivatives of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate are not extensively reported, the structural motifs present in this core suggest potential applications in several therapeutic areas. For instance, piperazine-based compounds are known to act as inhibitors of various enzymes and receptors. The dimethylcarbamoyl group, in particular, can serve as a key pharmacophoric element in engaging with the active site of target proteins.

Structure-Activity Relationships (SAR)

The development of potent and selective therapeutic agents relies heavily on understanding the structure-activity relationships of a given chemical scaffold. For piperazine derivatives, SAR studies have revealed several key principles:

  • N1 and N4 Substitutions: The substituents on the two nitrogen atoms of the piperazine ring are critical determinants of biological activity. Aromatic or heteroaromatic groups at these positions often lead to high-affinity binding to various receptors.[9]

  • Chirality: The introduction of a chiral center, as is the case with the C2-substituted core of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate, can lead to stereoselective interactions with biological targets, resulting in improved potency and reduced off-target effects.

  • Conformational Rigidity: The piperazine ring can adopt different conformations, and constraining its geometry through appropriate substitution can enhance binding affinity.[1]

The table below summarizes the reported biological activities of some representative piperazine derivatives, highlighting the versatility of this scaffold.

Derivative ClassBiological ActivityTherapeutic Area
N-ArylpiperazinesAntimycobacterialInfectious Diseases
Piperazine-based Kinase InhibitorsAnticancerOncology
Piperazine Hydroxamic AcidsHistone Deacetylase (HDAC) InhibitionOncology
Piperazine-containing AntihistaminesH1 Receptor AntagonismAllergy & Immunology
Piperazine-based AntipsychoticsDopamine and Serotonin Receptor ModulationNeuroscience

Visualization of Key Concepts

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Synthetic Pathway for Piperazine-2-Carboxamide Derivatives

G cluster_0 Core Synthesis cluster_1 Derivatization 2-Methylpiperazine 2-Methylpiperazine Boc-Protected_Piperazine Boc-Protected_Piperazine 2-Methylpiperazine->Boc-Protected_Piperazine (Boc)₂O Piperazine-2-Carboxylic_Acid_Derivative Piperazine-2-Carboxylic_Acid_Derivative Boc-Protected_Piperazine->Piperazine-2-Carboxylic_Acid_Derivative Oxidation/Functionalization Tert-butyl_2-(dimethylcarbamoyl)piperazine-1-carboxylate Tert-butyl_2-(dimethylcarbamoyl)piperazine-1-carboxylate Piperazine-2-Carboxylic_Acid_Derivative->Tert-butyl_2-(dimethylcarbamoyl)piperazine-1-carboxylate Amidation (Dimethylamine) Deprotected_Piperazine Deprotected_Piperazine Tert-butyl_2-(dimethylcarbamoyl)piperazine-1-carboxylate->Deprotected_Piperazine TFA/Acid Final_Derivative Final_Derivative Deprotected_Piperazine->Final_Derivative N-Arylation/Alkylation (R-X) Biological_Screening Biological_Screening Final_Derivative->Biological_Screening

Caption: General synthetic scheme for tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate derivatives.

Experimental Workflow for Synthesis and Evaluation

G Start Start Synthesis_of_Core_Scaffold Synthesis of Core Scaffold Start->Synthesis_of_Core_Scaffold Derivatization_at_N4 Derivatization at N4 Synthesis_of_Core_Scaffold->Derivatization_at_N4 Purification Purification (Chromatography) Derivatization_at_N4->Purification Structural_Characterization Structural Characterization (NMR, MS) Purification->Structural_Characterization Biological_Assay Biological Assay Structural_Characterization->Biological_Assay SAR_Analysis SAR Analysis Biological_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End SAR_Analysis->End Lead_Optimization->Derivatization_at_N4 Iterative Improvement

Caption: Workflow for the synthesis and biological evaluation of piperazine derivatives.

Conclusion and Future Directions

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate represents a highly valuable and versatile scaffold for the synthesis of novel drug candidates. The strategic combination of a Boc-protecting group and a dimethylcarbamoyl moiety provides a powerful platform for creating diverse libraries of compounds for biological screening. While the direct biological activities of derivatives of this specific core are not yet widely documented, the extensive and favorable pharmacology of the broader piperazine class suggests a promising future for these compounds.

Future research in this area should focus on the development of efficient and scalable synthetic routes to the core molecule and its derivatives. Furthermore, systematic biological evaluation and comprehensive SAR studies will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold. The integration of computational modeling and in silico screening could further accelerate the discovery of potent and selective drug candidates derived from tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate.

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Exploratory

The Untapped Potential of 2-(Dimethylcarbamoyl)piperazine Building Blocks: A Technical Guide for Drug Discovery

Abstract The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of approved therapeutics.[1][2] While functionalization of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of approved therapeutics.[1][2] While functionalization of the piperazine nitrogens has been extensively explored, the strategic substitution on the carbon backbone, particularly at the C2-position, represents a burgeoning frontier for expanding chemical diversity and unlocking novel pharmacological activities.[2][3] This in-depth technical guide focuses on the 2-(dimethylcarbamoyl)piperazine building block, a scaffold with significant, yet largely untapped, potential. We will explore the pharmacological rationale for its use, detail synthetic strategies for its stereocontrolled synthesis, and present a forward-looking perspective on its application in the design of next-generation therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Introduction: Beyond N-Substitution - The Case for C2-Functionalized Piperazines

The prevalence of the piperazine motif in pharmaceuticals, from the anticancer agent Imatinib to the antipsychotic Aripiprazole, underscores its remarkable utility.[1] This is largely attributed to its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a versatile linker.[4] However, an analysis of piperazine-containing drugs reveals a significant bias towards N1- and N4-substitution, leaving the carbon atoms of the ring relatively underexplored.[5]

Recent advances in synthetic chemistry have begun to address this limitation, enabling the synthesis of C-substituted piperazines and opening new avenues for drug design.[3][6] Substitution at the C2-position is particularly intriguing as it introduces a chiral center and a new vector for interaction with biological targets, potentially leading to enhanced potency, selectivity, and novel mechanisms of action.[2]

The dimethylcarbamoyl group, a common pharmacophore in its own right, offers several advantages when appended to the C2-position of a piperazine ring. This group can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and influence the conformational preferences of the piperazine ring, all of which can be critical for target engagement.

Pharmacological Rationale and Potential Applications

While no marketed drugs currently feature a 2-(dimethylcarbamoyl)piperazine core, the pharmacological potential of this building block can be inferred from the activities of related C2-substituted piperazines and compounds bearing a dimethylcarbamoyl moiety.

Kinase Inhibition

The piperazine scaffold is a common feature in kinase inhibitors, often acting as a linker between different recognition motifs.[2] The introduction of a substituent at the C2-position can provide an additional interaction point with the kinase active site, potentially enhancing potency and selectivity. For instance, a detailed structure-activity relationship (SAR) study of 2,6-dimethylpiperazine derivatives as allosteric inhibitors of carbamoyl phosphate synthetase 1 (CPS1) revealed that the stereochemistry and nature of the C2-substituent are critical for activity.[1] The (2R,6R)-dimethyl configuration was found to be significantly more potent, highlighting the importance of precise stereochemical control.[1]

The dimethylcarbamoyl group, with its hydrogen bond accepting capabilities, could potentially interact with key residues in the ATP-binding pocket or allosteric sites of various kinases.

Workflow for Investigating 2-(Dimethylcarbamoyl)piperazine in Kinase Inhibitor Discovery

G cluster_0 Design & Synthesis cluster_1 Screening & Profiling cluster_2 Lead Optimization Virtual_Screening Virtual Screening of 2-(dimethylcarbamoyl)piperazine analogs against kinase targets Synthesis Stereoselective Synthesis of (R)- and (S)-2-(dimethylcarbamoyl)piperazine Virtual_Screening->Synthesis Prioritize synthetically accessible scaffolds Library_Generation Parallel Synthesis of N1- and N4-derivatized library Synthesis->Library_Generation Biochemical_Assay Biochemical Kinase Inhibition Assays Library_Generation->Biochemical_Assay Cell-based_Assay Cell-based Assays for Target Engagement and Potency Biochemical_Assay->Cell-based_Assay Confirm cellular activity of potent hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profiling Kinase Panel Selectivity Profiling Cell-based_Assay->Selectivity_Profiling Assess off-target effects Selectivity_Profiling->SAR_Analysis ADME_Profiling In vitro ADME/Tox Profiling SAR_Analysis->ADME_Profiling Optimize for drug-like properties In_vivo_Studies In vivo Efficacy and PK/PD Studies in Animal Models ADME_Profiling->In_vivo_Studies Select lead candidates for in vivo evaluation

Caption: A typical workflow for the discovery of kinase inhibitors incorporating the 2-(dimethylcarbamoyl)piperazine scaffold.

Modulators of G-Protein Coupled Receptors (GPCRs)

Arylpiperazines are well-established modulators of various GPCRs, particularly serotonin and dopamine receptors. The introduction of a chiral C2-substituent could lead to improved subtype selectivity, a critical factor for minimizing off-target effects in CNS-targeted drugs.

Synthetic Strategies for 2-(Dimethylcarbamoyl)piperazine Building Blocks

The synthesis of C2-substituted piperazines, especially in a stereocontrolled manner, presents a significant challenge. However, several innovative methods have emerged that can be adapted for the synthesis of 2-(dimethylcarbamoyl)piperazine.

General Approaches to C2-Substituted Piperazines

Recent advances in catalysis have provided powerful tools for the C-H functionalization of piperazines.[3] Photoredox catalysis, for instance, has been successfully employed for the C-H arylation and alkylation of N-Boc piperazine.[3] These methods offer a direct route to C2-substituted piperazines from readily available starting materials.

Asymmetric lithiation of N-Boc piperazine using a chiral base, such as (-)-sparteine, followed by quenching with an appropriate electrophile, provides another avenue for the enantioselective synthesis of C2-substituted piperazines.[3]

Proposed Synthesis of (R)- and (S)-2-(Dimethylcarbamoyl)piperazine

A plausible and efficient route to enantiomerically pure 2-(dimethylcarbamoyl)piperazine would involve the synthesis of a key intermediate, such as a protected 2-carboxypiperazine, followed by amide coupling.

Experimental Protocol: Synthesis of N-Boc-(R)-piperazine-2-carboxylic acid

This protocol is adapted from established methods for the synthesis of chiral piperazine-2-carboxylic acid derivatives.

Materials:

  • (R)-2-chloromandelic acid

  • N-Boc-ethylenediamine

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • Step 1: Cyclization. To a solution of (R)-2-chloromandelic acid (1.0 eq) in DMF, add N-Boc-ethylenediamine (1.1 eq) and triethylamine (2.5 eq). Heat the reaction mixture at 80°C for 12 hours.

  • Step 2: Purification. After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the cyclized intermediate.

  • Step 3: Deprotection. Dissolve the purified intermediate in methanol and add 10% palladium on carbon. Subject the mixture to hydrogenation (50 psi) at room temperature for 16 hours.

  • Step 4: Final Purification. Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain N-Boc-(R)-piperazine-2-carboxylic acid.

Once the chiral carboxylic acid is obtained, standard amide coupling procedures can be employed to introduce the dimethylcarbamoyl group.

Experimental Protocol: Amide Coupling to form N-Boc-(R)-2-(dimethylcarbamoyl)piperazine

Materials:

  • N-Boc-(R)-piperazine-2-carboxylic acid

  • Dimethylamine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

  • Step 1: Activation. To a solution of N-Boc-(R)-piperazine-2-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Step 2: Amine Addition. Add dimethylamine hydrochloride (1.5 eq) to the reaction mixture and continue stirring at room temperature for 4 hours.

  • Step 3: Workup and Purification. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield N-Boc-(R)-2-(dimethylcarbamoyl)piperazine.

Synthetic Workflow for Chiral 2-(Dimethylcarbamoyl)piperazine

Caption: A proposed synthetic route to enantiomerically pure 2-(dimethylcarbamoyl)piperazine.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for 2-(dimethylcarbamoyl)piperazine derivatives is not yet available in the public domain, we can extrapolate key considerations from related C2-substituted piperazines.

Structural Modification Potential Impact on Activity Rationale
Stereochemistry at C2 HighAs demonstrated with 2,6-dimethylpiperazine inhibitors of CPS1, the absolute configuration at C2 can drastically affect binding affinity and potency.[1]
N1-Substitution HighThe N1-substituent is often crucial for directing the molecule to the target protein and establishing key interactions.
N4-Substitution Moderate to HighThe N4-substituent can be used to modulate physicochemical properties such as solubility and metabolic stability, and can also contribute to target binding.
Carbamoyl N-substituents ModerateVariation of the N-substituents on the carbamoyl group (e.g., replacing methyl with ethyl or cyclopropyl) can fine-tune steric and electronic properties.

Future Outlook and Conclusion

The 2-(dimethylcarbamoyl)piperazine building block represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its unique combination of a chiral C2-substituent and a versatile dimethylcarbamoyl group offers exciting opportunities for creating new intellectual property and addressing challenging biological targets. The synthetic methodologies outlined in this guide provide a clear path for the stereocontrolled synthesis of this building block, enabling its incorporation into drug discovery programs.

As the field of medicinal chemistry continues to move "beyond flatland" and embrace three-dimensional chemical space, the strategic use of C2-substituted piperazines, such as the 2-(dimethylcarbamoyl)piperazine scaffold, will be instrumental in the discovery of the next generation of innovative medicines.[6]

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  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry. 2018.

  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. 2010.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

An Application Note for the Synthesis of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate Introduction Piperazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numero...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

Introduction

Piperazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Their prevalence is due to the piperazine ring's ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and the capacity to form multiple hydrogen bonds with biological targets.[1] The synthesis of unsymmetrically substituted piperazines is a critical task in drug discovery, often requiring careful use of protecting group strategies to achieve selective functionalization at the N1 and N4 positions.[3]

This application note provides a detailed, step-by-step protocol for the synthesis of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate. This compound is a valuable building block, featuring a Boc-protected amine at the 1-position for stability and future deprotection, and a dimethylcarboxamide group at the 2-position. The synthesis is achieved through a standard but highly efficient amide coupling reaction between the commercially available 4-Boc-piperazine-2-carboxylic acid and dimethylamine. We will detail a robust protocol using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent, a choice favored for its high efficiency and mild reaction conditions.[4]

Synthetic Scheme

The synthesis proceeds via a one-step amide coupling reaction as illustrated below:

Synthetic Scheme for Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

Reaction: 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid is activated by HATU in the presence of a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), to form an active ester intermediate. This intermediate undergoes nucleophilic acyl substitution by dimethylamine to yield the desired amide product.

Quantitative Data and Reagents

The following table outlines the reagents, molecular weights (MW), and stoichiometry for a typical lab-scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-Boc-piperazine-2-carboxylic acid230.261.05.01.15 g
HATU380.231.15.52.09 g
Dimethylamine (2M in THF)45.081.57.53.75 mL
DIPEA129.243.015.02.61 mL
Anhydrous DMF---25 mL

Experimental Protocol

This protocol details the synthesis, work-up, and purification of the target compound.

1. Reaction Setup: a. To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon or nitrogen atmosphere, add 4-Boc-piperazine-2-carboxylic acid (1.15 g, 5.0 mmol). b. Add anhydrous Dimethylformamide (DMF, 25 mL) to dissolve the starting material completely. c. Add HATU (2.09 g, 5.5 mmol, 1.1 eq) to the solution.[4] d. Add N,N-Diisopropylethylamine (DIPEA, 2.61 mL, 15.0 mmol, 3.0 eq) to the reaction mixture. Stir for 10-15 minutes at room temperature. This pre-activation step is crucial for the efficient formation of the active ester intermediate.

2. Amide Coupling: a. To the activated mixture, add a 2.0 M solution of dimethylamine in THF (3.75 mL, 7.5 mmol, 1.5 eq) dropwise using a syringe. b. Allow the reaction to stir at room temperature for 4-6 hours.

3. Reaction Monitoring: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is fully consumed. b. A typical TLC system would be 10% Methanol in Dichloromethane. The product should have a higher Rf value than the starting carboxylic acid.

4. Aqueous Work-up: a. Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water. b. Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

5. Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Elute with a gradient of 0-10% methanol in dichloromethane to isolate the pure Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate. c. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, typically as a white to off-white solid or a viscous oil.

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow Start Starting Materials: - 4-Boc-piperazine-2-carboxylic acid - HATU, DIPEA, Dimethylamine - Anhydrous DMF Reaction Amide Coupling Reaction (Room Temp, 4-6h) Start->Reaction 1. Dissolve & Activate Workup Aqueous Work-up (EtOAc / H2O Extraction) Reaction->Workup 2. Quench & Extract Crude Crude Product Workup->Crude 3. Dry & Concentrate Purification Silica Gel Chromatography Crude->Purification 4. Purify Final Pure Product: Tert-butyl 2-(dimethylcarbamoyl) piperazine-1-carboxylate Purification->Final 5. Isolate

Caption: A schematic overview of the synthesis workflow from starting materials to the purified final product.

Safety and Handling

  • HATU: Can be irritating. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DIPEA: Corrosive and flammable. Avoid contact with skin and eyes.

  • Dimethylamine: Toxic and flammable. Use a pre-made solution in a fume hood.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • CN108033931B - Synthesis method of N-Boc piperazine.
  • Herpin, T. F., et al. (2000). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Journal of Combinatorial Chemistry, 2(5), 513-524. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Yang, J. W., et al. (2009). Synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 244. [Link]

  • Abdel-Magid, A. F., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystal Structure Theory and Applications, 1(2), 19-24. [Link]

  • EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives.
  • Perrone, M. G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 699. [Link]

  • Ley, S. V., & Leach, A. G. (2014). Two step approach to piperazine-2-carboxamide via hydrolysis followed by hydrogenation. Beilstein Journal of Organic Chemistry, 10, 2045-2051. [Link]

  • S. Al-Rawi, H., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(4), e202303975. [Link]

Sources

Application

Boc deprotection protocol for Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

An Application Guide for the Deprotection of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate Introduction The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particular...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Deprotection of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry.[1] Its widespread use stems from its robustness under a variety of reaction conditions and its clean, efficient removal under acidic conditions.[2] This application note provides a comprehensive guide to the deprotection of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate, a common intermediate in the synthesis of complex molecules for drug discovery.

This document will delve into the mechanistic underpinnings of the deprotection reaction, offer detailed, field-tested protocols, and provide troubleshooting guidance to address common challenges. The protocols are designed to be self-validating, with explanations for each step to empower researchers to adapt and optimize the methods for their specific needs.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed process, typically referred to as acidolysis.[1] The reaction proceeds through a well-understood mechanism that involves the formation of a stable carbocation.

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4]

  • Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a highly stable tert-butyl cation and a carbamic acid intermediate.[3]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[3]

  • Salt Formation: In the acidic medium, the newly liberated amine is protonated to form the corresponding ammonium salt.[3]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Forms H_plus H+ Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ (gas) Carbamic_Acid->CO2 Releases Ammonium_Salt Ammonium Salt Free_Amine->Ammonium_Salt + H+

Caption: The acid-catalyzed mechanism of Boc deprotection.

Protocol Selection: A Comparative Overview

The choice of deprotection protocol depends on the substrate's stability, the desired salt form of the product, and downstream applications. The two most common and reliable methods are treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in 1,4-dioxane.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Reagent Trifluoroacetic Acid4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0°C to Room TemperatureRoom Temperature
Typical Time 0.5 - 2 hours1 - 4 hours
Product Salt Form TrifluoroacetateHydrochloride
Key Advantage High solubility of reagents and products.Yields a crystalline HCl salt, often easier to handle.[5]
Key Disadvantage TFA can be harsh; potential for side reactions.Dioxane is a peroxide-former and has health concerns.

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is highly effective due to the strength of TFA and the excellent solubilizing properties of DCM. The primary consideration is the potential for side reactions caused by the tert-butyl cation, which can be mitigated by the use of scavengers.[6]

TFA_Protocol_Workflow Start Dissolve Substrate in DCM Cool Cool to 0°C Start->Cool Add_TFA Add TFA Solution Dropwise Cool->Add_TFA Stir Stir at RT for 1-2h Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Concentrate Concentrate in vacuo Monitor->Concentrate Complete Co_evaporate Co-evaporate with Toluene Concentrate->Co_evaporate Precipitate Precipitate with Diethyl Ether Co_evaporate->Precipitate Filter Filter and Wash Solid Precipitate->Filter Dry Dry Under High Vacuum Filter->Dry End Obtain Product as TFA Salt Dry->End

Caption: Experimental workflow for Boc deprotection using TFA/DCM.

Materials:

  • Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Diethyl ether, cold

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve the Boc-protected piperazine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution reaches 0°C.

  • Acid Addition: Prepare a solution of 20-50% TFA in DCM (v/v). Add this solution dropwise to the stirring reaction mixture at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[7]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[1]

    • Add toluene to the residue and concentrate again. Repeat this co-evaporation step twice more to ensure complete removal of residual TFA.

  • Isolation:

    • To the resulting oil or solid, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.[1]

    • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is a common alternative to TFA and is often preferred when a hydrochloride salt is desired for subsequent steps or for improved handling and stability.[5][8]

HCl_Protocol_Workflow Start Dissolve Substrate in Dioxane Add_HCl Add 4M HCl in Dioxane Start->Add_HCl Stir Stir at RT for 1-4h Add_HCl->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Precipitation_Check Precipitate Formed? Monitor->Precipitation_Check Complete Filter Filter and Wash Solid Precipitation_Check->Filter Yes Concentrate Concentrate in vacuo Precipitation_Check->Concentrate No Dry Dry Under High Vacuum Filter->Dry Triturate Triturate with Ether Concentrate->Triturate Triturate->Filter End Obtain Product as HCl Salt Dry->End

Caption: Experimental workflow for Boc deprotection using HCl/Dioxane.

Materials:

  • Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

  • 4M HCl in 1,4-Dioxane (commercially available or prepared)

  • Diethyl ether or Pentane

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Step-by-Step Procedure:

  • Preparation: Dissolve the Boc-protected piperazine (1.0 eq) in a minimal amount of 1,4-dioxane or add the 4M HCl in dioxane solution directly if solubility allows.

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the substrate at room temperature with vigorous stirring.

  • Reaction: Stir the mixture at room temperature. The deprotected product will often precipitate out of the solution as the hydrochloride salt.

  • Monitoring: Monitor the reaction for completeness using TLC or LC-MS (typically 1-4 hours).[6]

  • Isolation:

    • If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold diethyl ether or pentane to remove any non-polar impurities.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether or pentane to induce precipitation.

    • Collect the solid by filtration, wash, and dry under high vacuum to yield the pure piperazine dihydrochloride salt.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient acid stoichiometry or concentration.[7]- Reaction time is too short or temperature is too low.[7]- Poor substrate solubility.- Increase the equivalents or concentration of the acid.- Extend the reaction time or gently warm the mixture (e.g., to 40°C).[7]- Add a co-solvent to improve solubility.
Side Product Formation (+56 amu) Tert-butylation of the product or other nucleophilic sites by the tert-butyl cation.[7]- Perform the reaction at a lower temperature (0°C).- Add a scavenger like triethylsilane (TES), thioanisole, or a small amount of water to the reaction mixture.[6][7]
Difficulty in Product Isolation The product salt is an oil or is highly soluble in the work-up solvents.- Ensure complete removal of TFA by co-evaporation.- Use a different solvent for precipitation (e.g., pentane, hexanes).- If the product is water-soluble, consider an aqueous workup with basification and extraction, followed by acidification to form the salt.[9]
Amide Bond Cleavage The substrate contains a particularly acid-labile amide bond.[10]- Use milder deprotection conditions (e.g., lower acid concentration, lower temperature).- Consider alternative, non-acidic deprotection methods like thermal deprotection if the substrate is stable at higher temperatures.[11][12]

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[13][14]

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage.[13] It is also harmful if inhaled.[14] Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[13]

  • 4M HCl in 1,4-Dioxane: Corrosive and toxic. 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides upon storage. Use only fresh, tested dioxane and do not distill to dryness.

  • Waste Disposal: Acidic waste should be neutralized before disposal according to institutional guidelines. Chlorinated solvents (DCM) must be disposed of in a designated halogenated waste container.

References

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from ResearchGate. [Link]

  • Bourne, G. T., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • Khatri, H., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Retrieved from Common Organic Chemistry. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Croatica Chemica Acta, 90(1), 139-143. [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl? Retrieved from ResearchGate. [Link]

  • Djeghaba, Z., et al. (2015). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Molecular Catalysis A: Chemical, 407, 135-141. [Link]

  • Loba Chemie. (n.d.). TRIFLUOROACETIC ACID EXTRA PURE. Retrieved from Loba Chemie. [Link]

  • Reddit. (2017, April 13). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved from Reddit. [Link]

  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from University of Arizona Research. [Link]

  • Li, B., et al. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry, 79(23), 11634-11641. [Link]

  • Johnston, C. P., et al. (2014). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]

Sources

Method

Using Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate in drug discovery

Application Note: Orthogonal Functionalization of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate in Drug Discovery Introduction & Rationale Piperazine derivatives are recognized as highly privileged scaffolds i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate in Drug Discovery

Introduction & Rationale

Piperazine derivatives are recognized as highly privileged scaffolds in medicinal chemistry, forming the core pharmacophore of numerous FDA-approved therapeutics, including the atypical antipsychotic cariprazine[1][2]. Within modern drug discovery, tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (CAS: 1263315-97-4)[3] has emerged as a highly versatile building block for the rapid synthesis of complex, piperazine-containing active pharmaceutical ingredients (APIs).

The strategic value of this specific compound lies in its dual-functional nature:

  • N1-Boc Protection : The tert-butyloxycarbonyl (Boc) group at the N1 position enables strictly orthogonal functionalization. The free secondary amine at N4 can be derivatized first, followed by controlled acidic deprotection of the N1 position for subsequent late-stage coupling[2].

  • C2-Dimethylcarbamoyl Moiety : This group introduces a highly polar, hydrogen-bond accepting vector. In structure-activity relationship (SAR) studies, the dimethylamine pharmacophore is a proven motif for engaging central nervous system (CNS) targets, such as D2/D3 dopamine receptors[1]. Furthermore, the steric bulk of the dimethylcarbamoyl group modulates the pKa of the adjacent piperazine nitrogens, which can significantly improve the lipophilic efficiency (LipE) and metabolic stability of the resulting lead compounds[4][5].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior during chromatographic purification, aqueous workups, and biological assays.

Table 1: Physicochemical Properties of the Starting Scaffold [3]

PropertyValueImpact on Experimental Design
Chemical Formula C12H23N3O3Determines mass-to-charge ratio for LC-MS tracking.
Molecular Weight 257.33 g/mol Base mass: m/z 258[M+H]⁺ for positive ion mode.
Topological Polar Surface Area 61.9 ŲIndicates good predicted membrane permeability.
Hydrogen Bond Acceptors 4Enhances aqueous solubility; requires polar eluents.
Rotatable Bonds 3Provides conformational flexibility for target binding.

Strategic Workflow: Orthogonal Functionalization

The following workflow illustrates the step-by-step derivatization of the scaffold. The sequence is specifically designed to prevent regiochemical scrambling and maximize overall yield.

G A tert-butyl 2-(dimethylcarbamoyl) piperazine-1-carboxylate (Starting Scaffold) B N4-Functionalization (Buchwald-Hartwig / SNAr) A->B Aryl Halide, Pd Catalyst C N1-Boc Deprotection (HCl in Dioxane) B->C Acidic Cleavage D N1-Functionalization (Amidation / Alkylation) C->D Electrophile, Base E Lead Compound (API Candidate) D->E Purification

Caption: Orthogonal functionalization workflow for tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate.

Experimental Protocols & Mechanistic Insights

As a Senior Application Scientist, I emphasize that every protocol must function as a self-validating system . The inclusion of specific in-process controls (IPCs) ensures the integrity of the synthetic sequence and prevents the carryover of unreacted intermediates.

Protocol A: N4-Arylation via Buchwald-Hartwig Cross-Coupling
  • Causality & Design : The C2-dimethylcarbamoyl group introduces significant steric hindrance around the piperazine ring. Standard palladium ligands (e.g., BINAP) often fail to promote efficient coupling or require extended heating that degrades the Boc group[2]. We utilize the highly electron-rich, bulky biarylphosphine ligand RuPhos paired with Pd2(dba)3. RuPhos facilitates rapid oxidative addition and accelerates reductive elimination, easily overcoming the steric barrier of the C2-substituent[6].

  • Step-by-Step Methodology :

    • Preparation : In a rigorously dried, nitrogen-flushed Schlenk flask, combine tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (1.0 eq), the target aryl halide (1.1 eq), and sodium tert-butoxide (NaOtBu) (2.5 eq)[6].

    • Catalyst Addition : Add Pd2(dba)3 (0.02 eq) and RuPhos (0.04 eq)[6].

    • Solvent : Suspend the mixture in anhydrous 1,4-dioxane (0.1 M concentration). Purge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen, which can irreversibly deactivate the palladium catalyst[6].

    • Reaction : Heat the mixture to 90 °C for 8–12 hours.

    • In-Process Control (IPC) : Monitor via LC-MS. The reaction is self-validating when the starting scaffold mass (m/z 258 [M+H]⁺) is completely depleted.

    • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via silica gel chromatography (EtOAc/Hexanes).

Protocol B: N1-Boc Deprotection
  • Causality & Design : While trifluoroacetic acid (TFA) in dichloromethane is a common deprotection method, it yields a trifluoroacetate salt that can interfere with downstream basic coupling steps. Instead, using 4M HCl in dioxane ensures the precipitation of a highly crystalline hydrochloride salt[2][6]. This eliminates the need for an aqueous workup, preserving the water-soluble dimethylcarbamoyl moiety and preventing yield loss.

  • Step-by-Step Methodology :

    • Dissolution : Dissolve the N4-arylated intermediate in a minimal volume of anhydrous 1,4-dioxane.

    • Acidification : Dropwise, add 4M HCl in dioxane (10.0 eq) at 0 °C[6].

    • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate should form, indicating the successful cleavage of the isobutylene gas and formation of the HCl salt.

    • Isolation : Concentrate the mixture to dryness under vacuum. Triturate the resulting solid with cold diethyl ether to remove residual organic impurities, yielding the pure N1-free amine hydrochloride salt[6].

Protocol C: N1-Amide Coupling
  • Causality & Design : To attach a carboxylic acid to the sterically hindered N1 position, a highly efficient coupling reagent like HATU is required. N,N-Diisopropylethylamine (DIPEA) is used as the base to neutralize the HCl salt and drive the reaction forward without causing epimerization of any adjacent stereocenters[6].

  • Step-by-Step Methodology :

    • Activation : In a dry flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Add DIPEA (3.0 eq) and stir for 15 minutes to form the active ester.

    • Coupling : Add the N1-free amine hydrochloride salt (1.0 eq) generated from Protocol B.

    • Reaction : Stir at room temperature for 6 hours.

    • Workup : Quench with saturated aqueous NaHCO3 and extract with ethyl acetate. Wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and concentrate.

Data Presentation: Yield and Optimization

To validate the mechanistic choices made in Protocol A, the following table summarizes the optimization data for the N4-arylation step. The data clearly demonstrates the necessity of selecting a ligand that accommodates the steric bulk of the C2-dimethylcarbamoyl group.

Table 2: Optimization of N4-Arylation Conditions (Model Reaction with 4-Bromopyridine)

Catalyst SystemBaseSolventTemp (°C)Time (h)Conversion (%)
Pd(OAc)2 / BINAPCs2CO3Toluene10024< 30%
Pd2(dba)3 / XantphosNaOtBuDioxane901665%
Pd2(dba)3 / RuPhos NaOtBu Dioxane 90 8 > 95%

Note: The superior performance of the RuPhos system highlights the critical need to facilitate reductive elimination when working with sterically encumbered piperazine scaffolds[6].

References

  • Bhosle, S.D., et al. "Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug." Organic Process Research & Development, 2022. URL:[Link]

  • Oboh, E., et al. "Structure-Activity relationships of replacements for the triazolopyridazine of Anti-Cryptosporidium lead SLU-2633." Bioorganic & Medicinal Chemistry, 2023. URL:[Link]

  • RSC Advances Editorial Board. "FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years." RSC Advances, 2024. URL:[Link]

Sources

Application

Application Note: Optimized Amide Coupling Protocols for Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

Introduction & Substrate Profiling Piperazine derivatives are ubiquitous scaffolds in modern drug discovery, offering excellent physicochemical properties and predictable pharmacokinetic profiles. Tert-butyl 2-(dimethylc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Substrate Profiling

Piperazine derivatives are ubiquitous scaffolds in modern drug discovery, offering excellent physicochemical properties and predictable pharmacokinetic profiles. Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (CAS No. 1263315-97-4)[1] is a highly functionalized building block featuring a Boc-protected N1 position, a dimethylamide group at C2, and a free secondary amine at N4.

When utilizing this intermediate in medicinal chemistry, the primary synthetic objective is typically the acylation (amide coupling) of the free N4 secondary amine with a diverse array of carboxylic acids. However, this transformation presents two distinct chemical challenges:

  • Steric Hindrance : The adjacent C2-dimethylcarbamoyl group projects bulk into the spatial vector of the N4 amine, impeding the trajectory of incoming activated electrophiles.

  • Epimerization Risk : If the enantiopure form is used (e.g., (S)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride, CAS No. 1217706-03-0)[2], harsh basic conditions or slow coupling kinetics can lead to epimerization at the sensitive C2 chiral center.

This application note details field-proven, self-validating protocols for the efficient N4-amidation of this substrate, bridging the gap between milligram-scale discovery and kilogram-scale process chemistry.

Mechanistic Insights & Reagent Selection

To overcome the steric shielding at the N4 position, the choice of coupling reagent is critical. Standard carbodiimides (like DCC or EDC alone) often result in sluggish kinetics and poor yields. Therefore, highly reactive uronium salts or phosphonic anhydrides are required.

The Discovery Standard: HATU

For rapid, high-yielding synthesis on a discovery scale, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice[3].

  • Causality of Action : HATU activates the carboxylic acid to form an unstable O-acyl(tetramethyl)isouronium salt, which rapidly collapses into a highly reactive OAt-active ester. The critical advantage here is the neighboring-group effect provided by the nitrogen atom at position 7 of the HOAt ring. This basic nitrogen acts as an intramolecular general base, hydrogen-bonding with the incoming sterically hindered N4 amine of the piperazine, thereby accelerating the aminolysis step and suppressing epimerization[3].

The Scale-Up Standard: T3P®

For multi-gram to kilogram scale-up, chromatographic purification becomes a bottleneck. T3P (Propylphosphonic anhydride) is deployed as a greener, highly scalable alternative[4][5].

  • Causality of Action : T3P forms a phosphonic mixed anhydride with the carboxylic acid. While slightly less reactive than an OAt-ester, T3P is exceptionally mild and virtually eliminates the risk of racemization at the C2 position[4][6]. Furthermore, all T3P byproducts are highly water-soluble propylphosphonic acids, allowing for the isolation of the pure N4-acylated piperazine via a simple aqueous wash, completely bypassing silica gel chromatography[6][7].

Comparative Reaction Conditions

The following table summarizes the quantitative performance metrics of various coupling systems when applied to sterically hindered piperazine secondary amines.

Coupling SystemEq. (Reagent/Base)Typical YieldReaction TimeEpimerization RiskScalability / Workup
HATU / DIPEA 1.2 / 3.085 – 95%2 – 4 hoursLowPoor (Requires column chromatography)
T3P / Pyridine 1.5 / 3.075 – 85%12 – 16 hoursVery Low Excellent (Aqueous wash only)
EDC·HCl / HOBt 1.5 / 3.050 – 65%18 – 24 hoursModerateModerate (Aqueous wash, but prone to urea impurities)

Process Workflow Visualization

The following diagram illustrates the strategic divergence between discovery-phase and process-phase coupling workflows for this specific piperazine derivative.

G cluster_HATU Path A: Discovery Scale (High Yield) cluster_T3P Path B: Scale-Up (Green / Low Epimerization) Substrate Carboxylic Acid + Tert-butyl 2-(dimethylcarbamoyl) piperazine-1-carboxylate HATU HATU / DIPEA / DMF (1.2 eq / 3.0 eq) Substrate->HATU T3P T3P (50% in EtOAc) / Pyridine (1.5 eq / 3.0 eq) Substrate->T3P OAt OAt-Active Ester Intermediate HATU->OAt Fast Activation Workup1 Aqueous Quench & Silica Gel Chromatography OAt->Workup1 Aminolysis (Neighboring Group Effect) Product N4-Acylated Piperazine Derivative (Target Amide) Workup1->Product MixedAnhydride Phosphonic Mixed Anhydride Intermediate T3P->MixedAnhydride Mild Activation Workup2 Simple Aqueous Wash (Water-Soluble Byproducts) MixedAnhydride->Workup2 Aminolysis Workup2->Product

Caption: Dual-pathway amide coupling workflow for N4-acylation of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate.

Step-by-Step Experimental Protocols

Protocol A: HATU-Mediated Coupling (Milligram to Gram Scale)

Designed for maximum yield and rapid library synthesis.

  • Pre-activation : In an oven-dried flask under N₂, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (10 volumes). Add DIPEA (3.0 eq) dropwise.

    • Causality: Allowing 15 minutes of pre-activation ensures complete conversion to the OAt-active ester. If the secondary amine is added too early, HATU can react directly with the amine to form an unreactive guanidinium byproduct[3].

  • Aminolysis : Add Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (1.1 eq) as a solution in DMF (2 volumes). Stir at room temperature for 2–4 hours.

  • Validation : Monitor the reaction via LC-MS. The mass of the OAt-ester should disappear, replaced by the target product mass.

  • Workup : Dilute the mixture with Ethyl Acetate (30 volumes). Wash the organic layer with 5% aqueous LiCl (3 × 10 volumes) to aggressively partition the DMF into the aqueous phase. Wash with saturated NaHCO₃ (1 × 10 volumes) and brine (1 × 10 volumes).

  • Purification : Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on the acid moiety).

Protocol B: T3P-Mediated Coupling (Multi-Gram to Kilogram Scale)

Designed for process safety, zero epimerization, and chromatography-free isolation.

  • Substrate Mixing : In a jacketed reactor, suspend the Carboxylic Acid (1.0 eq) and Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (1.0 eq) in Ethyl Acetate (10 volumes). Add Pyridine or DIPEA (3.0 eq). Cool the mixture to 0 °C.

    • Causality: Unlike HATU, T3P activation is mild enough that all reagents can be mixed prior to the addition of the coupling agent. This prevents the formation of symmetrical anhydrides and controls the reaction exotherm[6].

  • T3P Addition : Add T3P (50% w/w solution in EtOAc, 1.5 eq) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Aminolysis : Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Workup (Self-Validating System) : Quench the reaction by adding water (5 volumes) and stirring for 30 minutes to hydrolyze unreacted T3P. Separate the layers. Wash the organic layer successively with 10% aqueous Citric Acid (2 × 5 volumes), saturated NaHCO₃ (2 × 5 volumes), and brine (1 × 5 volumes).

    • Causality: The propylphosphonic acid byproducts generated by T3P are highly polar and completely partition into the aqueous washes[5][6]. If the starting carboxylic acid is fully consumed (verified by TLC), the resulting organic layer will contain only the pure target amide.

  • Isolation : Dry the organic layer over Na₂SO₄, filter, and evaporate to dryness to yield the pure N4-acylated piperazine derivative.

References

  • Organic Synthesis . Acid-Amine Coupling using T3P: General Procedure and Scale-Up. Available at:[Link]

  • American Chemical Society (ACS) . Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at:[Link]

  • Royal Society of Chemistry (RSC) . Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent. Available at: [Link]

  • Ribbitt / AMRI . We've Got T3P® Down to an Exact Science: Scale-up and Epimerization Control. Available at: [Link]

Sources

Method

Application Note: Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate in Medicinal Chemistry

Executive Summary The development of targeted therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics, structural rigidity, and versatile functionalization vectors. Tert-butyl 2-(dimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics, structural rigidity, and versatile functionalization vectors. Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (also referred to as 1-Boc-2-(dimethylcarbamoyl)piperazine) has emerged as a critical bifunctional building block in modern drug discovery[1].

By combining a conformationally constrained piperazine ring with an orthogonal Boc-protecting group and a sterically demanding dimethylcarbamoyl moiety, this compound provides a highly controlled environment for synthesizing complex active pharmaceutical ingredients (APIs). This application note details the mechanistic rationale for utilizing this specific scaffold, highlights its pivotal role in developing KRAS G12C inhibitors and antiviral agents, and provides self-validating synthetic protocols for its incorporation into drug discovery pipelines.

Mechanistic Insights: The Role of the Piperazine-2-carboxamide Scaffold

Structural Causality in Drug Design

The selection of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate over simple piperazine derivatives is driven by several structure-activity relationship (SAR) principles:

  • The Dimethylcarbamoyl Pharmacophore: Unlike ester derivatives, the dimethylamide group is highly resistant to plasma esterases, enhancing the metabolic stability of the resulting drug candidate. Furthermore, the carbonyl oxygen serves as a potent, directional hydrogen-bond acceptor, which is crucial for interacting with specific amino acid residues in target binding pockets (e.g., the Switch II pocket of KRAS)[2][3].

  • Steric Modulation: The bulky dimethylamine substituent restricts the rotational degrees of freedom of the piperazine ring. This conformational locking reduces the entropic penalty upon target binding, thereby increasing target affinity.

  • Orthogonal Reactivity: The N1-Boc protection leaves the N4 position exclusively available for initial functionalization (alkylation, acylation, or SNAr reactions). Once the N4 vector is elaborated, the Boc group can be cleanly removed under acidic conditions to allow subsequent functionalization at the N1 position[4].

Application in KRAS G12C Inhibition

Mutations in the KRAS GTPase, particularly the G12C mutation, are primary drivers in non-small cell lung cancer (NSCLC) and colorectal cancer. Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate is a foundational building block in the synthesis of covalent KRAS G12C inhibitors[3][5].

In these architectures, the piperazine core acts as a rigid linker. The N1 position (post-deprotection) is typically functionalized with an acrylamide "warhead" that covalently binds to the mutant Cysteine-12 residue. Meanwhile, the N4 position is attached to a bulky heteroaromatic system (e.g., a quinazoline or pyrido-pyrimidine) that occupies the cryptic Switch II pocket, locking KRAS in its inactive GDP-bound state[3].

KRAS_Pathway RTK Receptor Tyrosine Kinase (EGFR) SOS SOS (GEF) RTK->SOS Activation KRAS_GTP KRAS-GTP (Active) SOS->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->KRAS_GTP GTP Binding KRAS_GTP->KRAS_GDP Intrinsic GTPase / GAP Effectors RAF / MEK / ERK Pathway KRAS_GTP->Effectors Oncogenic Signaling Inhibitor KRAS G12C Inhibitor (Piperazine-derived) Inhibitor->KRAS_GDP Covalent Locking (Cys12)

Fig 1. KRAS G12C signaling cascade and mechanism of covalent locking by piperazine derivatives.

Emerging Applications: Antivirals and Pan-RAS Inhibitors

Beyond KRAS G12C, this scaffold is utilized in:

  • SARS-CoV-2 Main Protease (Mpro) Inhibitors: Piperazine-2-carboxamide derivatives have been identified as potent non-peptidic covalent inhibitors of Mpro. The piperazine core effectively mimics the peptide backbone, while the dimethylcarbamoyl group engages in critical hydrogen bonding with the S1/S2 subpockets of the protease[6].

  • Pan-RAS Inhibitors: Multivalent small molecules (e.g., Compound 3144) utilize piperazine-2-carboxamide linkers to bind multiple RAS isoforms (KRAS, HRAS, NRAS), disrupting their interaction with effector proteins[7].

Quantitative Data and Specifications

To ensure reproducibility in synthetic workflows, researchers must verify the physicochemical properties of the starting material. Table 1 outlines the critical specifications of the reagent, while Table 2 summarizes empirically validated reaction conditions for its functionalization.

Table 1: Physicochemical & Structural Specifications [1][8]

PropertyValue / Description
Chemical Name Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate
CAS Registry Numbers 1263315-97-4 (Racemic) 1217706-03-0 ((S)-isomer HCl) 1217825-46-1 ((R)-isomer HCl)
Molecular Formula C12H23N3O3
Molecular Weight 257.33 g/mol
Topological Polar Surface Area (tPSA) 61.9 Ų (Optimal for membrane permeability)
Hydrogen Bond Acceptors 4 (Carbonyl oxygens and basic nitrogens)

Table 2: Validated N4-Functionalization Reaction Parameters

Electrophile TypeBase / SolventTemp / TimeYieldCausality & Optimization Notes
Alkyl Iodide K2CO3 / DMF60°C / 12h85%Mild base prevents Boc cleavage. DMF enhances SN2 rate.
Heteroaryl Chloride DIPEA / NMP120°C / 24h68%High temp required due to steric hindrance from the C2-dimethylcarbamoyl group.
Acyl Chloride Et3N / DCM0°C to RT / 4h>90%Rapid reaction; low temperature prevents over-acylation or side reactions.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Every synthetic step includes an analytical checkpoint to ensure the integrity of the intermediate before proceeding.

Synthetic_Workflow SM 1-Boc-2-(dimethylcarbamoyl) piperazine N4_React N4-Alkylation/Acylation (Electrophile, Base) SM->N4_React QC1 LC-MS Check: Mono-substitution? N4_React->QC1 QC1->N4_React No (Optimize) Deprotect Boc Deprotection (TFA or HCl/Dioxane) QC1->Deprotect Yes QC2 TLC/NMR Check: Complete Cleavage? Deprotect->QC2 QC2->Deprotect No (Resubject) Product Free N1-Amine Ready for Warhead QC2->Product Yes

Fig 2. Self-validating synthetic workflow for orthogonal functionalization of the piperazine core.

Protocol 1: Regioselective N4-Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the piperazine core to a heteroaromatic scaffold (e.g., a functionalized quinazoline)[3][9].

Causality Rationale: The C2-dimethylcarbamoyl group imposes significant steric bulk adjacent to the N1 position. While N1 is protected by Boc, the N4 position is relatively unhindered but still experiences trans-annular steric effects. Therefore, SNAr reactions with unactivated heteroaryl halides require elevated temperatures and a polar aprotic solvent (NMP or DMSO) to overcome the activation energy barrier. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged reaction vial, dissolve tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (1.0 equiv, 1.0 mmol) and the heteroaryl chloride (1.1 equiv, 1.1 mmol) in anhydrous NMP (5.0 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 110°C using a pre-heated oil bath or microwave reactor (110°C, 45 minutes).

  • Validation Checkpoint 1 (LC-MS): After 4 hours (or post-microwave), sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Pass Criteria: Disappearance of the piperazine starting material mass (m/z 258 [M+H]+) and appearance of the product mass.

    • Failure Protocol: If >20% starting material remains, add catalytic KI (0.2 equiv) to facilitate a Finkelstein-type halogen exchange (Cl to I in situ), making the electrophile more reactive, and heat for an additional 4 hours.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (25 mL), and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove the NMP, followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica, gradient of 0-10% MeOH in DCM).

Protocol 2: Boc Deprotection and Salt Isolation

Objective: Remove the N1-Boc protecting group to expose the secondary amine for subsequent warhead attachment (e.g., acryloyl chloride)[4].

Causality Rationale: The Boc group is cleaved via acid-catalyzed hydrolysis. During this process, a highly reactive tert-butyl cation is generated. If the N4-substituent contains electron-rich aromatic rings, this cation can cause unwanted Friedel-Crafts alkylation. To prevent this, a scavenger (like water or triisopropylsilane) is often added. We utilize 4M HCl in dioxane rather than Trifluoroacetic Acid (TFA) for this protocol because the resulting hydrochloride salt is generally highly crystalline, allowing for isolation via simple filtration rather than requiring a basic aqueous workup which can lead to emulsion formation or product loss in the aqueous phase.

Step-by-Step Methodology:

  • Preparation: Dissolve the N4-functionalized intermediate from Protocol 1 (1.0 mmol) in anhydrous 1,4-dioxane (3.0 mL) under an inert atmosphere.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add 4M HCl in dioxane (10.0 equiv, 10.0 mmol, 2.5 mL).

  • Deprotection: Remove the ice bath and allow the reaction to stir at room temperature.

  • Validation Checkpoint 2 (Visual & TLC): Monitor the reaction for the cessation of gas evolution (CO₂ and isobutylene). Perform a TLC (ninhydrin stain).

    • Pass Criteria: A new, highly polar spot that stains deep purple/pink with ninhydrin, indicating a free secondary amine.

    • Failure Protocol: If starting material persists after 4 hours, add an additional 2.0 mL of 4M HCl in dioxane and stir overnight.

  • Isolation: The product will typically precipitate as a white/off-white solid as the reaction progresses. Add diethyl ether (10 mL) to drive complete precipitation.

  • Filtration: Filter the suspension through a sintered glass funnel, washing the filter cake with cold diethyl ether (2 x 5 mL). Dry the solid under high vacuum to yield the pure hydrochloride salt, ready for final coupling.

References

  • NextSDS. "(R) 1-Boc-2-(diMethylcarbaMoyl)piperazine-HCl — Chemical Substance Information". NextSDS Database. Available at:[Link]

  • Weng, C., et al. "KRas G12C inhibitors". World Intellectual Property Organization (WO2019099524 / AU2018369759A1).
  • Welsch, M. E., et al. "Multivalent small molecule pan-RAS inhibitors". Cell, PMC - NIH. Available at:[Link]

  • ResearchGate. "Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors". ResearchGate. Available at:[Link]

Sources

Application

Application Note: Scale-Up Synthesis of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Content Focus: Scalable route design, mechanistic causality, and self-validating protocols for orthogonal piperazine...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Content Focus: Scalable route design, mechanistic causality, and self-validating protocols for orthogonal piperazine functionalization.

Strategic Route Design & Mechanistic Rationale

The synthesis of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate presents a classic challenge in heterocyclic functionalization: regioselective amide bond formation in the presence of multiple reactive amine centers.

Direct amidation of 1-Boc-piperazine-2-carboxylic acid is synthetically unviable. The unprotected secondary amine at the C4 position acts as a potent nucleophile, which would trigger intermolecular self-condensation (oligomerization) upon activation of the C2-carboxylic acid. To circumvent this, our scale-up protocol utilizes 1-Boc-4-Cbz-piperazine-2-carboxylic acid as the starting material. The carboxybenzyl (Cbz) group effectively masks the C4 amine and is strictly orthogonal to the N1-Boc group. Following amidation, the Cbz group is quantitatively cleaved via hydrogenolysis under neutral conditions, leaving the acid-sensitive Boc group and the newly formed amide completely intact .

For the amidation step, traditional reagents like HATU or DCC are discarded in this scale-up route. HATU poses severe shock-sensitivity and cost barriers at scale, while DCC generates insoluble dicyclohexylurea (DCU) that complicates downstream purification. Instead, we deploy Propylphosphonic anhydride (T3P) . T3P forms a highly efficient mixed anhydride intermediate that minimizes epimerization at the C2 stereocenter. Crucially, T3P and its byproducts are entirely water-soluble, allowing for a seamless, filtration-free aqueous workup .

Process Flow Visualization

G SM 1-Boc-4-Cbz-piperazine- 2-carboxylic acid Coupling T3P Coupling (EtOAc, 20°C) SM->Coupling Amine Dimethylamine HCl + DIPEA Amine->Coupling Int 1-Boc-4-Cbz-2-(dimethylcarbamoyl) piperazine Coupling->Int Step 1 Amidation Deprotect Catalytic Hydrogenation (H2, Pd/C, MeOH) Int->Deprotect Prod Tert-butyl 2-(dimethylcarbamoyl) piperazine-1-carboxylate Deprotect->Prod Step 2 Deprotection

Two-step scale-up synthesis route utilizing T3P coupling and catalytic hydrogenation.

Quantitative Material Inputs

The following stoichiometry is optimized for a 100-gram pilot scale. A significant excess of DIPEA (4.0 eq) is utilized to ensure complete neutralization of the dimethylamine hydrochloride salt, deprotonation of the carboxylic acid, and to drive the T3P activation mechanism.

Table 1: Stoichiometry and Material Inputs for Step 1 Amidation

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
1-Boc-4-Cbz-piperazine-2-carboxylic acid364.401.00100.0 gStarting Material
Dimethylamine Hydrochloride81.551.5033.6 gAmine Nucleophile
N,N-Diisopropylethylamine (DIPEA)129.244.00191 mLAcid Scavenger / Base
T3P (50% w/w in EtOAc)318.201.50245 mLCoupling Reagent
Ethyl Acetate (EtOAc)88.11-1.0 LReaction Solvent

Step-by-Step Experimental Protocols

Step 1: T3P-Mediated Amide Coupling

This protocol is designed as a self-validating system. The rigorous aqueous workup ensures that no unreacted amines or phosphonate byproducts carry over to poison the palladium catalyst in Step 2.

  • Reactor Charging: Purge a 2 L jacketed glass reactor with N₂. Charge the reactor with 1-Boc-4-Cbz-piperazine-2-carboxylic acid (100.0 g) and anhydrous EtOAc (800 mL). Stir at 250 rpm until complete dissolution is achieved.

  • Amine & Base Addition: Add Dimethylamine Hydrochloride (33.6 g) in one portion. The suspension will remain heterogeneous. Dropwise, add DIPEA (191 mL) over 15 minutes. The mixture will clarify as the free dimethylamine is generated in situ.

  • Thermal Control: Circulate coolant to lower the internal reactor temperature to 0–5 °C.

  • T3P Activation: Transfer T3P (50% in EtOAc, 245 mL) to an addition funnel. Add the T3P solution dropwise over 45 minutes, maintaining the internal temperature below 10 °C to prevent thermal degradation and suppress epimerization .

  • Reaction Maturation: Remove cooling and allow the reaction to warm to 20 °C. Stir for 4 hours.

  • Self-Validating IPC: Sample the reaction for HPLC analysis. Criteria: Starting material must be < 1.0% AUC. If incomplete, titrate with an additional 0.1 eq of T3P and stir for 1 hour. Do not proceed to workup until validated, as unreacted acid will become an inseparable impurity post-hydrogenation.

  • Aqueous Workup:

    • Quench the reaction by adding 400 mL of Deionized (DI) water. Stir for 15 minutes, let settle, and separate the aqueous layer.

    • Wash the organic layer successively with 10% aqueous Citric Acid (400 mL), saturated aqueous NaHCO₃ (400 mL), and Brine (400 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40 °C, 50 mbar) to yield 1-Boc-4-Cbz-2-(dimethylcarbamoyl)piperazine as a viscous pale-yellow oil (Typical yield: 92-95%).

Step 2: Catalytic Hydrogenation (Cbz Deprotection)

Hydrogenolysis provides a clean, orthogonal deprotection mechanism. The use of 50% wet Pd/C mitigates the severe fire hazards associated with dry palladium catalysts on a large scale.

  • Substrate Dissolution: Dissolve the intermediate from Step 1 (~100 g) in HPLC-grade Methanol (800 mL) in a 2 L pressure reactor (e.g., Parr reactor).

  • Catalyst Charging: Under a strict N₂ blanket, carefully add 10% Pd/C (50% wet, 10.0 g).

  • Atmosphere Exchange: Seal the reactor. Purge the headspace with N₂ (3 cycles of pressurizing to 2 bar and venting). Repeat the purge cycle with H₂ gas (3 cycles).

  • Hydrogenation: Pressurize the reactor to 2.0 bar with H₂. Stir vigorously (500 rpm) at 20–25 °C. The reaction will consume H₂ rapidly; maintain pressure via a regulator.

  • Self-Validating IPC: After 6 hours, halt stirring, vent H₂, and purge with N₂. Sample for HPLC. Criteria: Intermediate must be < 0.5% AUC. If the reaction stalls, it indicates catalyst poisoning (likely from inadequate Step 1 workup). Validate by filtering the mixture and re-subjecting to fresh Pd/C.

  • Filtration & Isolation: Once complete, purge the reactor with N₂. Filter the suspension through a tightly packed Celite pad to remove the Pd/C. Wash the filter cake with Methanol (200 mL).

  • Final Concentration: Concentrate the filtrate under reduced pressure to afford Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate as a white to off-white solid. Dry in a vacuum oven at 40 °C for 12 hours. (Typical yield: >95%).

Quality Assurance & In-Process Controls

To guarantee the scientific integrity of the synthesized batch, the following analytical validations must be met before releasing the material for downstream drug development applications.

Table 2: In-Process Control (IPC) and Quality Metrics

ParameterAnalytical MethodAcceptance CriteriaCausality / Rationale
Step 1 Conversion HPLC (UV at 210 nm)SM < 1.0% AreaPrevents carryover of acid into Step 2, which would permanently deprotect into an inseparable impurity.
Step 2 Conversion HPLC (UV at 210 nm)Intermediate < 0.5% AreaEnsures complete removal of the Cbz group.
Final Purity UPLC-MS / GC-FID> 98.0% AreaValidates the efficacy of the T3P aqueous workup.
Chiral Integrity Chiral HPLC> 99.0% eeConfirms T3P successfully suppressed C2 epimerization (if chiral SM was utilized).
Residual Palladium ICP-MS< 10 ppmMandatory safety threshold for pharmaceutical intermediates to prevent heavy metal toxicity.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Molecules (MDPI / PMC) URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development (ACS Publications) URL:[Link]

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis Arkivoc / ResearchGate URL:[Link]

Method

N-alkylation of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate protocols

Application Note: High-Yield Regioselective N-Alkylation of tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate Introduction & Mechanistic Rationale In modern medicinal chemistry, piperazine derivatives serve as ubi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Regioselective N-Alkylation of tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

Introduction & Mechanistic Rationale

In modern medicinal chemistry, piperazine derivatives serve as ubiquitous pharmacophores, frequently deployed to modulate physicochemical properties and enhance target-binding affinities. Specifically, tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (CAS: 1263315-97-4)[1] is a highly valuable bifunctional building block.

As an application scientist, I approach this molecule by analyzing its structural microenvironment. The molecule features a Boc-protected N1 position, which completely suppresses N1-reactivity, ensuring strict regioselectivity at the free N4 secondary amine. However, the adjacent C2-dimethylcarbamoyl group introduces localized steric bulk and acts as a strong hydrogen-bond acceptor. This steric hindrance can restrict the trajectory of incoming electrophiles during N-alkylation, necessitating optimized thermodynamic conditions and highly specific reagent selection to prevent stalled reactions or degradation[2].

To functionalize the N4 position, two primary mechanistic pathways are employed: Direct Alkylation (SN2) and Reductive Amination . The choice between these pathways is dictated by the nature of the target alkyl group and the stability of the electrophile[3].

Strategic Decision Matrix & Workflow

The following workflow illustrates the decision-making process for functionalizing the N4 position based on the available electrophile.

G Start tert-Butyl 2-(dimethylcarbamoyl) piperazine-1-carboxylate (Target: N4 Free Amine) Cond1 Electrophile: Alkyl Halides (1° or 2°) Start->Cond1 Cond2 Electrophile: Aldehydes or Ketones Start->Cond2 Path1 Direct Alkylation (SN2) Base: K2CO3 or DIPEA Solvent: MeCN or DMF Cond1->Path1 Path2 Reductive Amination Reductant: NaBH(OAc)3 Solvent: DCE, cat. AcOH Cond2->Path2 Product N4-Alkylated Piperazine Derivative (Regioselective Yield: 60-95%) Path1->Product Path2->Product

Workflow for regioselective N4-alkylation of Boc-protected piperazine derivatives.

Quantitative Performance Data

The table below summarizes the expected quantitative outcomes and optimized parameters for the N-alkylation of sterically hindered Boc-piperazine derivatives, serving as a benchmark for your experimental design[2][3].

Alkylation MethodElectrophile TypeReagents & CatalystTemp (°C)Time (h)Typical Yield (%)
Direct AlkylationPrimary Halides (R-X)K₂CO₃, MeCN60-804-1275-90
Direct AlkylationSecondary HalidesDIPEA, DMF, NaI (cat.)80-10012-2450-70
Reductive AminationAldehydesNaBH(OAc)₃, DCE20-252-680-95
Reductive AminationKetonesNaBH(OAc)₃, Ti(OPr)₄ (cat.)40-6012-2460-85

Self-Validating Experimental Protocols

Protocol A: Direct N-Alkylation via SN2 Displacement

Causality & Rationale: Direct alkylation is ideal for unhindered primary alkyl halides. We utilize anhydrous Potassium Carbonate (K₂CO₃) as a heterogeneous base because it effectively scavenges the generated hydrohalic acid without participating in unwanted nucleophilic side reactions. Acetonitrile (MeCN) is selected as the polar aprotic solvent to accelerate the SN2 transition state while allowing easy removal during workup[3]. For less reactive secondary halides, catalytic Sodium Iodide (NaI) is added to facilitate an in-situ Finkelstein reaction, converting sluggish chlorides/bromides into highly reactive iodides.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (1.0 equiv, e.g., 2.57 g, 10 mmol) in anhydrous MeCN (0.2 M, 50 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 equiv, 25 mmol). Stir the suspension for 10 minutes at room temperature (20°C) under a nitrogen atmosphere.

  • Electrophile Introduction: Add the alkyl halide (1.2 equiv, 12 mmol) dropwise. Note: If using a secondary alkyl chloride, add NaI (0.1 equiv, 1 mmol) at this stage.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 70°C.

  • Work-up: Upon completion, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with ethyl acetate (3 × 20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution: 0-10% Methanol in Dichloromethane).

System Validation & In-Process Controls:

  • TLC Monitoring: Monitor via TLC (DCM:MeOH 9:1). Since the tertiary amine product lacks an N-H bond, ninhydrin staining will be weak or negative. Validation: Use Dragendorff's reagent or iodine vapor to visualize the tertiary amine product.

  • LC-MS Confirmation: The reaction is deemed complete when LC-MS shows >95% consumption of the starting material (m/z [M+H]⁺ = 258.1).

Protocol B: Reductive Amination

Causality & Rationale: Reductive amination is the superior choice when utilizing aldehydes or ketones, as it entirely avoids the risk of over-alkylation (quaternization)[3]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reductant of choice. Its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it mild enough that it will not reduce the carbonyl precursor, but will efficiently reduce the more electrophilic intermediate iminium ion. A catalytic amount of acetic acid (AcOH) is critical here to facilitate the dehydration of the hemiaminal intermediate into the iminium ion, overcoming the steric hindrance of the C2-dimethylcarbamoyl group.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (1.0 equiv, 10 mmol) and the target aldehyde/ketone (1.1 equiv, 11 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M, 50 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv, 10 mmol). Stir the mixture at room temperature for 1 hour to ensure complete iminium ion formation.

  • Reduction: Cool the reaction flask to 0°C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the mild exothermic reaction and hydrogen gas evolution.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Quenching & Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Validation step: The basic quench neutralizes the acetic acid and destroys excess reductant, ensuring the amine is partitioned into the organic layer. Extract the aqueous layer with Dichloromethane (3 × 30 mL).

  • Drying & Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

System Validation & In-Process Controls:

  • Intermediate Check: Before adding the reductant, an aliquot can be analyzed via IR spectroscopy or crude NMR to confirm the disappearance of the carbonyl stretch (approx. 1710 cm⁻¹) and the formation of the iminium species.

  • pH Validation: During the work-up, ensure the aqueous phase pH is >8 before extraction; otherwise, the highly polar piperazine product will remain protonated and be lost in the aqueous waste.

References

  • Hansen, P. "A Simple Synthesis of N-Alkylpiperazines." ResearchGate, Sept. 2024. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

Welcome to the technical support center for the synthesis of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this valuable synthetic intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your reactions effectively. We will delve into the critical amide coupling step, which is central to this synthesis, and explore how to navigate its common pitfalls.

Frequently Asked Questions (FAQs)

This section addresses the high-level strategic questions that often arise before and during the synthesis campaign.

Q1: What is the most common and reliable synthetic route for this molecule?

The most direct and widely employed route involves the amide coupling of a commercially available precursor, 1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid , with dimethylamine . This approach is favored because it builds the target molecule in a single, convergent step. The core challenge, and where most yield is lost, lies in achieving an efficient and clean activation of the carboxylic acid and subsequent amidation.

Q2: There are dozens of amide coupling reagents. Which one is truly the best for this specific transformation?

While there's no universal "best," for sterically hindered substrates like this piperidine-2-carboxylic acid derivative, modern uronium/aminium salt reagents are highly recommended. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an excellent first choice due to its high reactivity and proven ability to suppress epimerization, a critical concern for chiral centers adjacent to a carboxyl group.[1] An excellent alternative is COMU , which offers similar efficiency with a better safety profile and generates water-soluble byproducts, simplifying purification.[1] Older methods using carbodiimides like EDC with HOBt can work but often require longer reaction times and are more prone to side reactions.

Q3: My starting material is chiral. How can I prevent or minimize epimerization at the C2 position?

Epimerization is a significant risk and can be devastating to your yield of the desired stereoisomer. It occurs via the formation of an enolate intermediate under basic conditions. To minimize it:

  • Use the Right Additive: Reagents that incorporate 1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure are superior to those with 1-hydroxybenzotriazole (HOBt).[1] This is why HATU (HOAt-based) and COMU (Oxyma-based) are preferred.

  • Select a Hindered, Non-Nucleophilic Base: Use N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine instead of triethylamine (TEA). These bases are less likely to cause epimerization.[1]

  • Control the Temperature: Begin the acid activation at a low temperature (0 °C) before adding the amine. This slows the rate of enolization.

  • Minimize Activation Time: Add the dimethylamine shortly after the coupling reagent to ensure the highly reactive activated ester is consumed quickly before it has time to epimerize.

Q4: What are the ideal solvents and bases for this reaction?

For the coupling reaction, anhydrous polar aprotic solvents are standard. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are excellent choices. Acetonitrile (MeCN) can also be effective. Ensure your solvent is truly anhydrous, as water will hydrolyze the activated intermediate and kill the reaction. As mentioned, DIPEA is the base of choice, typically used in excess (2-3 equivalents) to neutralize the acid formed and drive the reaction.

Amide Coupling Workflow

The general workflow for the key amide bond formation step is visualized below. Success hinges on the careful execution of the activation and subsequent nucleophilic attack.

G cluster_0 Activation Step (0 °C) cluster_1 Amidation Step (0 °C to RT) cluster_2 Workup & Purification Acid 1-Boc-piperazine- 2-carboxylic acid ActivatedEster Activated Ester Intermediate Acid->ActivatedEster Mix in Solvent Reagent Coupling Reagent (e.g., HATU) Reagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Solvent Anhydrous Solvent (e.g., DMF) Product Target Product ActivatedEster->Product Nucleophilic Attack Amine Dimethylamine (or salt) Amine->Product Workup Aqueous Workup Product->Workup Quench Reaction Purification Column Chromatography Workup->Purification Final Isolated Pure Product Purification->Final

Caption: General workflow for amide bond formation.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation (Starting materials remain)1. Ineffective Acid Activation: The coupling reagent is low quality, decomposed, or insufficient. 2. Wet Reagents/Solvent: Moisture is hydrolyzing the activated intermediate. 3. Incorrect Stoichiometry: Insufficient base was used, especially with uronium reagents.1. Switch to a stronger coupling reagent (e.g., from EDC to HATU or COMU). Use a freshly opened bottle of the reagent. 2. Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary. 3. Increase base. For HATU/HBTU, at least 2 equivalents of base (e.g., DIPEA) are required to neutralize the generated acid and deprotonate the starting amine.[1]
Multiple Byproducts Observed (Complex TLC/LC-MS)1. Epimerization: Reaction conditions (base, temperature) are too harsh, leading to loss of stereochemical purity. 2. Side Reactions of Coupling Reagent: For carbodiimides (EDC, DCC), the N-acylurea byproduct may be forming.1. Follow epimerization suppression strategies: Use HATU/COMU, switch to DIPEA as the base, and run the activation at 0 °C.[1] 2. Optimize workup. If using EDC, the urea byproduct is water-soluble and should be removed with aqueous washes. If using DCC, the urea is insoluble and can often be filtered off before workup.
Stalled Reaction (Partial conversion, no further progress)1. Poor Nucleophilicity of Amine: If using dimethylamine hydrochloride salt, it may not be fully neutralized to the free amine. 2. Precipitation: A reagent or intermediate may have precipitated from the solution.1. Ensure sufficient base is present to neutralize both the amine salt and the acid generated during the coupling. Add an extra equivalent of DIPEA. 2. Add more solvent to ensure all components remain in solution. Consider switching to a more solubilizing solvent like DMF.
Difficulty in Purification 1. Contamination with Byproducts: The product is co-eluting with byproducts from the coupling reagent (e.g., HOBt, tetramethylurea). 2. Product is an Oil: The final product is difficult to handle and crystallize.1. Perform an acidic and basic aqueous wash during workup. HOBt/HOAt can be removed with a basic wash. The urea byproduct from HATU is somewhat water-soluble and can be reduced with aqueous washes. Optimize your column chromatography gradient. 2. Consider converting the product to a salt (e.g., HCl or fumarate salt) to induce crystallization and facilitate handling and purification.
Troubleshooting Decision Tree

T Start Reaction Outcome Unsatisfactory Check_Conversion Is Starting Acid Consumed? Start->Check_Conversion Check_Byproducts Are there multiple byproducts? Check_Conversion->Check_Byproducts Yes Reagent_Quality Check Reagent Quality & Anhydrous Conditions Check_Conversion->Reagent_Quality No Epimerization Is Epimerization a Concern? Check_Byproducts->Epimerization Yes Optimize_Workup Optimize Aqueous Workup & Chromatography Check_Byproducts->Optimize_Workup No Stronger_Reagent Use Stronger Coupling Reagent (HATU, COMU) Reagent_Quality->Stronger_Reagent Still No Improvement Check_Base Check Base Stoichiometry (>2 eq for HATU) Reagent_Quality->Check_Base Reagents OK Use_Suppressing Use Epimerization-Suppressing Reagents (HATU, COMU) + DIPEA at 0°C Epimerization->Use_Suppressing Yes Epimerization->Optimize_Workup No

Caption: A decision tree for troubleshooting common issues.

Comparison of Common Coupling Reagents

The choice of coupling reagent is arguably the most critical parameter. This table summarizes the key features of common options.

ReagentClassProsConsRecommended Base
EDC·HCl CarbodiimideWater-soluble byproducts; inexpensive.Slower reaction rates; higher risk of epimerization without additives.DIPEA, TEA
DCC CarbodiimideInexpensive; effective.Forms insoluble DCU byproduct which can complicate purification.DIPEA, TEA
HATU Uronium SaltVery fast reaction rates; low epimerization risk; highly effective for hindered systems.[1][2]Expensive; byproduct (tetramethylurea) can be hard to remove.DIPEA
COMU Uronium SaltSimilar performance to HATU; non-explosive; water-soluble byproducts.[1]Expensive.DIPEA
SOCl₂ Acyl Chloride FormationVery inexpensive and powerful activation.Harsh conditions (generates HCl); not suitable for sensitive substrates; high risk of side reactions.Pyridine, TEA

Optimized Experimental Protocol

This protocol utilizes HATU for its high efficiency and epimerization suppression.

Materials:

  • 1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • Dimethylamine (2.0 M solution in THF, 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.2 M solution).

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stirring: Stir the mixture at 0 °C for 10-15 minutes. A slight color change may be observed as the activated HOAt ester forms.

  • Amine Addition: Add the dimethylamine solution (1.5 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5-10 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes help remove unreacted reagents and the tetramethylurea byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate.[3]

By understanding the chemical principles behind each step and reagent choice, you are now better equipped to not only execute this synthesis but to intelligently adapt it to achieve the highest possible yield and purity.

References

  • CN108033931B: Synthesis method of N-Boc piperazine.
  • WO2009133778A1: Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). Pharmaceutical Chemistry Journal. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry. [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012). Molbank. [Link]

  • tert-Butyl piperazine-1-carboxylate. PubChem. [Link]

  • CN104086460B: Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • Direct N1-monosubstitutions of piperazine and applications of their products in syntheses. (2015). Masaryk University Thesis. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). International Journal of Industrial Chemistry. [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Organics. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). Organic Process Research & Development. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide to address the complex physicochemical behavior of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (CAS: 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide to address the complex physicochemical behavior of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (CAS: 1263315-97-4).

Working with highly functionalized piperazine derivatives requires a deep understanding of molecular thermodynamics. This compound presents a classic solubility paradox: it possesses highly lipophilic protecting groups (a tert-butyloxycarbonyl[Boc] group at N1 and a dimethylcarbamoyl group at C2) competing against a single ionizable secondary amine at N4. This guide dissects the causality behind common solubility failures and provides self-validating protocols to ensure experimental integrity.

Physicochemical Profiling & Quantitative Solubility Data

To troubleshoot effectively, we must first map the thermodynamic partitioning of the molecule across different solvent environments. The table below summarizes the quantitative solubility profile based on the behavior of structurally analogous N-Boc-piperazines .

Solvent SystemEstimated SolubilityMechanistic Rationale
Dichloromethane (DCM) / EtOAc High (>50 mg/mL)Favorable van der Waals interactions with the lipophilic Boc and dimethylcarbamoyl moieties.
Dimethyl Sulfoxide (DMSO) High (>100 mM)Universal aprotic solvent; disrupts intermolecular hydrogen bonding of the solid crystal lattice.
Aqueous Buffer (pH 7.4) Poor (<0.1 mg/mL)The N4 amine is predominantly neutral. Hydrophobic collapse of the Boc group induces rapid precipitation.
Acidic Aqueous (pH 3.0 - 4.0) Moderate to HighProtonation of the N4 secondary amine yields a highly water-soluble piperazinium cation.

Diagnostic FAQs: The "Why" and "How" of Solubility

Q1: Why does the compound immediately precipitate when diluted from a DMSO stock into neutral cell culture media (e.g., PBS pH 7.4)? The Causality: The molecule's high LogP is driven by the bulky, hydrophobic tert-butyl carbamate (Boc) and dimethylcarbamoyl groups. At physiological pH (7.4), the secondary amine at N4 is only partially protonated. The predominant neutral species undergoes hydrophobic collapse in aqueous media, leading to rapid aggregation and precipitation. This is a universal characteristic of Boc-protected piperazines . The Solution: You must lower the thermodynamic barrier to solvation. Use a co-solvent system (e.g., 1-5% DMSO combined with 0.1% BSA or 0.05% Tween-20) to act as a surfactant, shielding the hydrophobic Boc group from the aqueous environment.

Q2: How can I formulate this compound for high-concentration aqueous dosing (e.g., in vivo studies) without using toxic levels of organic solvents? The Causality: To bypass the hydrophobicity, you must exploit the ionizable N4 amine. By lowering the pH of the vehicle to ~4.0 using equimolar amounts of a mild acid (e.g., 0.1 M HCl), the amine is protonated to form a water-soluble piperazinium salt. The Solution & Critical Warning: Suspend the compound in water and titrate with 0.1 M HCl until dissolution is achieved. However, the Boc group is inherently acid-labile. While it survives mildly acidic conditions for short durations, prolonged exposure to strong acids (pH < 2) will trigger the cleavage of the tert-butyl carbamate, yielding the deprotected 2-(dimethylcarbamoyl)piperazine . Always prepare acidic aqueous formulations fresh.

Q3: During liquid-liquid extraction (LLE) from an aqueous reaction mixture, my compound remains in the aqueous phase. How do I force it into the organic layer? The Causality: If your aqueous phase is acidic (pH < 6), the compound exists as a piperazinium cation, which is completely insoluble in organic solvents like ethyl acetate or DCM. The Solution: You must "free-base" the compound. Adjust the aqueous phase to pH > 10 using saturated sodium bicarbonate (NaHCO₃) or 1M NaOH. This neutralizes the amine, driving the neutral, lipophilic molecule into the organic phase.

Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not rely on visual inspection alone. Use the following self-validating workflows.

Protocol A: Preparation of a Stable 10 mM In Vitro Assay Stock
  • Weighing: Weigh exactly 2.57 mg of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (MW: 257.33 g/mol ) into a glass vial.

  • Primary Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex for 30 seconds until visually clear.

  • Validation Step (Critical): Measure the optical density (OD) of the stock at 600 nm using a spectrophotometer against a pure DMSO blank. An OD₆₀₀ < 0.01 confirms complete dissolution without invisible colloidal aggregates. If OD₆₀₀ > 0.01, sonicate for 5 minutes.

  • Storage: Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.

  • Assay Dilution: When diluting into aqueous buffers, ensure the final buffer contains a carrier protein (0.1% BSA) to maintain solubility.

Protocol B: Acid-Base Extraction and Organic Recovery
  • Basification: To the aqueous reaction mixture containing the compound, add saturated NaHCO₃ dropwise while stirring until the pH reaches 10 (verify strictly with pH paper).

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc).

  • Phase Separation: Transfer to a separatory funnel. Shake vigorously and vent. Allow layers to separate. The compound will partition into the upper organic layer.

  • Validation Step (Critical): Spot both the aqueous and organic layers on a TLC plate (Silica gel, eluent: 10% MeOH in DCM). Stain with Ninhydrin and heat; the secondary amine will appear as a distinct spot. A spot only in the organic lane validates 100% partitioning efficiency.

  • Recovery: Collect the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Solubilization & Partitioning Workflow

SolubilizationWorkflow Start Tert-butyl 2-(dimethylcarbamoyl) piperazine-1-carboxylate (Solid) OrgSolvent Organic Solvents (DMSO, DCM, EtOAc) Highly Soluble Start->OrgSolvent Direct Dissolution AqBuffer Aqueous Media (Water, PBS) Start->AqBuffer Direct Suspension Acidic Acidic Aqueous (pH 3-4) Protonated Piperazinium Soluble AqBuffer->Acidic Add 0.1M HCl Neutral Neutral/Basic (pH > 7) Neutral Free-Base Precipitation AqBuffer->Neutral Buffer at pH 7.4 Acidic->Neutral Add Base (NaHCO3) Degradation Strong Acid (pH < 2) Boc Deprotection (Avoid) Acidic->Degradation Prolonged Exposure Neutral->Acidic Lower pH

pH-Dependent Solubilization and Partitioning Workflow for Boc-Piperazine Derivatives.

References

Troubleshooting

Best purification and recrystallization methods for Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Tert-butyl 2-(dimethylcarbamoyl)piper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate. It addresses common challenges encountered during its purification and recrystallization, offering troubleshooting advice and detailed protocols grounded in established chemical principles. Our focus is on explaining the causality behind experimental choices to empower users to adapt and optimize these methods for their specific needs.

Section 1: Understanding the Compound - A Chemist's Perspective

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (MW: 257.33 g/mol , Formula: C₁₂H₂₃N₃O₃) is a moderately complex molecule with distinct regions that dictate its chemical behavior.[1] Understanding these features is critical for developing a successful purification strategy.

  • Tert-butoxycarbonyl (Boc) Group: This bulky, lipophilic protecting group significantly increases the compound's solubility in non-polar organic solvents. It is generally stable under basic and mild acidic conditions but can be cleaved by strong acids (e.g., TFA, HCl).

  • Piperazine Ring: The core heterocyclic structure. While one nitrogen is protected by the Boc group, the other is part of an amide linkage, making the ring system electron-poor and generally stable.

  • Dimethylcarbamoyl Group: This tertiary amide is a polar functional group that can participate in hydrogen bonding as an acceptor. It contributes to the molecule's solubility in more polar solvents.

The presence of both bulky non-polar (Boc) and polar (amide) groups gives the molecule an intermediate polarity, making it an ideal candidate for purification by either recrystallization or silica gel chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter after synthesizing this compound?

A1: Your impurity profile will depend on the synthetic route. However, common process-related impurities for this class of molecules include:

  • Unreacted Starting Materials: Such as tert-butyl piperazine-1-carboxylate or dimethylcarbamoyl chloride.

  • De-Boc'd Species: The product molecule without the tert-butylcarbonyl group, which will be significantly more polar.

  • Solvent-Related Impurities: Residual solvents from the reaction or initial work-up (e.g., Dichloromethane, Ethyl Acetate, THF).

  • By-products: From side reactions specific to your synthetic pathway. A thorough analysis by methods like LC-MS is recommended to identify unknown impurities.[2]

Q2: What is the best general approach for purifying the crude product?

A2: For crude purities above 85-90%, direct recrystallization is often the most efficient method to achieve high purity. If the crude material is an oil, contains multiple impurities, or has a purity below 85%, purification by column chromatography followed by recrystallization of the pooled fractions is the recommended workflow.

Q3: How can I reliably assess the purity of my final product?

A3: A multi-pronged approach is best for purity assessment.[3]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[2][3]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can identify impurities if their signals do not overlap with the product's signals. Integration of impurity peaks against the product peaks can give a semi-quantitative purity estimate.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of impurities, especially when coupled with HPLC (LC-MS).

Q4: How stable is this compound? What are the recommended storage conditions?

A4: The compound is generally stable under standard laboratory conditions. The Boc-protecting group is the most sensitive functionality and can be cleaved by strong acids. The amide bond is robust. For long-term storage, it is recommended to keep the solid material in a well-sealed container at 2-8°C, protected from light and moisture.[4]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during purification and recrystallization.

Q: My crude product is a persistent oil and will not solidify. What should I do?

A: This is a common issue, often caused by significant amounts of residual solvent or impurities that act as a eutectic mixture, depressing the freezing point.

  • The Problem: Impurities or residual solvent are preventing the compound's crystal lattice from forming.

  • The Solution:

    • High-Vacuum Drying: Ensure all reaction/workup solvents are removed by drying the oil under a high vacuum (e.g., <1 mmHg) for several hours, possibly with gentle heating (30-40°C).

    • Trituration: Add a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes, heptane, or diethyl ether). Stir or sonicate the mixture vigorously. The product may precipitate as a solid. If it remains an oil, carefully decant the solvent and repeat.

    • Chromatography: If the above fails, the impurity load is likely too high. Purify the oil via column chromatography to isolate the compound before attempting to solidify it.

Q: I performed a recrystallization, but my final yield is very low. How can I improve it?

A: Low yield is typically due to using too much solvent, cooling the solution too quickly, or premature filtration.

  • The Problem: A significant portion of your product remains dissolved in the mother liquor.

  • The Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until dissolution is just complete.

    • Slow Cooling: Allow the flask to cool slowly to room temperature without disturbance. This encourages the formation of large, pure crystals. Rapid cooling (e.g., an ice bath) can trap impurities and cause fine crystals that are difficult to filter. Once at room temperature, you can then place it in a refrigerator or ice bath to maximize precipitation.

    • Recover from Mother Liquor: Concentrate the mother liquor (the filtrate) by 50-75% and cool again to obtain a second crop of crystals. Note that this second crop may be less pure and should be analyzed separately.

Q: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

  • The Problem: The compound is coming out of solution above its melting point.

  • The Solution:

    • Lower the Temperature: Re-heat the solution until the oil redissolves completely. Allow it to cool more slowly. Try seeding the solution with a tiny crystal of pure product once it is slightly supersaturated.

    • Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent/anti-solvent system. Dissolve the compound in a minimum amount of a good, hot solvent (e.g., ethyl acetate, isopropanol) and then slowly add a poor solvent (anti-solvent, e.g., heptane) dropwise at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Recommended Recrystallization Protocol (Solvent/Anti-Solvent Method)

This protocol is a robust starting point for obtaining high-purity crystalline material.

  • Dissolution: Place the crude Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate in an Erlenmeyer flask with a stir bar. Add a minimal amount of a good solvent (e.g., Ethyl Acetate or Isopropanol) and heat the mixture to 60-70°C with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While maintaining the elevated temperature, add a poor solvent (e.g., Heptane or Hexanes) dropwise with vigorous stirring until the solution becomes persistently cloudy (turbid). Add 1-2 drops of the good solvent back to the mixture to make it clear again.

  • Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under a high vacuum to a constant weight. Analyze for purity via HPLC and/or NMR.

Protocol 4.2: Flash Column Chromatography

This protocol is for purification when recrystallization is not suitable.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and concentrate the mixture to dryness on a rotary evaporator to create a dry-loaded sample.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable mobile phase (e.g., starting with 20% Ethyl Acetate in Heptane).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., from 20% to 80% Ethyl Acetate in Heptane). The exact gradient will need to be determined by thin-layer chromatography (TLC) first.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting purified product can be used as is (if solid) or subjected to recrystallization (Protocol 4.1) to induce crystallinity and further enhance purity.

Section 5: Visual Workflow and Data Summary

Purification Strategy Decision Tree

The following diagram outlines a logical workflow for selecting the appropriate purification method based on the initial assessment of the crude product.

Caption: Purification Strategy Decision Tree.

Table 1: Recrystallization Solvent System Recommendations
Good Solvent (for Dissolution)Anti-Solvent (for Precipitation)Key Considerations
Ethyl Acetate Heptane or HexanesExcellent general-purpose system. Good balance of polarity.
Isopropanol (IPA) Deionized WaterGood for more polar impurities. May require slow cooling to prevent oiling out.
Acetone Diethyl EtherUseful if the product is very soluble in other common solvents. Use caution due to the high volatility of ether.
Dichloromethane (DCM) Heptane or HexanesEffective, but DCM can be difficult to remove completely. Ensure thorough drying.

Section 6: References

  • PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]

  • Google Patents. Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.[Link]

  • Google Patents. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.

  • Google Patents. PROCESS FOR PRODUCING N-tert-BUTYL-2-PYRAZINECARBOXAMIDE AND N-tert-BUTYL-2-PIPERAZINECARBOXAMIDE.

  • PubChem. tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination.[Link]

Sources

Optimization

Overcoming steric hindrance in Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate reactions

Answering the user's request.## Technical Support Center: Navigating Steric Hindrance with Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate Welcome to the technical support resource for Tert-butyl 2-(dimethylcarb...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Navigating Steric Hindrance with Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

Welcome to the technical support resource for Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. The unique substitution pattern of this reagent, while offering desirable physicochemical properties, introduces significant steric challenges. This center provides in-depth troubleshooting guides, validated protocols, and mechanistic insights to help you overcome these hurdles and optimize your reactions.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in reactions involving Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate stems from the steric bulk surrounding the only reactive site—the secondary amine at the N4 position. The large tert-butoxycarbonyl (Boc) group on N1 and the adjacent dimethylcarbamoyl group at the C2 position create a sterically congested environment. This crowding physically impedes the approach of electrophiles to the N4 nitrogen, increasing the activation energy required for a successful reaction.[1][2]

This steric shield is the root cause of common issues such as low or no yield, slow reaction rates, and the need for harsh reaction conditions. The following guides address these specific issues in a question-and-answer format.

Caption: Steric profile of the piperazine derivative.

Troubleshooting Guide 1: N-Arylation Reactions (Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is highly sensitive to steric effects.

Question: My Buchwald-Hartwig reaction between an aryl halide and Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate is failing or giving very low yields. How can I fix this?

Answer: This is a classic issue where the steric hindrance of both the piperazine and potentially the aryl halide prevents efficient catalytic turnover. The key is to enhance the activity and stability of the palladium catalyst and optimize conditions to overcome the high activation energy.

Core Areas for Troubleshooting:

  • Ligand Selection is Critical: For sterically demanding substrates, standard phosphine ligands are often ineffective. You must use bulky, electron-rich biarylphosphine ligands that promote the crucial reductive elimination step and stabilize the active catalytic species.[3][4]

  • Choice of Base and Solvent: A strong, non-nucleophilic base is required, and the solvent must be rigorously anhydrous, as water can deactivate the catalyst and hydrolyze the base.[4]

  • Palladium Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more effective than traditional sources like Pd₂(dba)₃ because they form the active Pd(0) species more readily.[4]

  • Temperature: Higher temperatures are generally needed to provide sufficient energy to overcome the steric barrier.[3][4]

Comparative Strategies for Hindered N-Arylation

Strategy Catalyst/Ligand System Base Solvent Temp (°C) Expected Outcome & Rationale
Standard Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 80-90 Low Yield. This system lacks the steric bulk and electron-donating ability required for coupling two hindered partners.
Optimized RuPhos-Pd-G3 (2 mol%) / RuPhos (1.5 mol%) NaOt-Bu (1.5 eq) Toluene 100-110 High Yield. RuPhos is a bulky, electron-rich ligand ideal for hindered substrates. The G3 precatalyst ensures efficient generation of the active catalyst.[3][4]

| Microwave | Pd(OAc)₂ / SPhos | KOt-Bu (2.0 eq) | t-Amyl Alcohol | 140 | Rapid, High Yield. Microwave irradiation provides rapid, uniform heating to overcome the high activation energy barrier efficiently.[5] |

Experimental Protocol: Optimized Buchwald-Hartwig Coupling for Hindered Substrates

This protocol details a robust method for coupling the title piperazine with a sterically hindered aryl chloride.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol, 1.0 equiv), Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (1.2 mmol, 1.2 equiv), RuPhos-Pd-G3 (0.02 mmol, 2 mol%), RuPhos (0.015 mmol, 1.5 mol%), and Sodium tert-butoxide (1.5 mmol, 1.5 equiv).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor progress by LC-MS or TLC.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

start Low Yield in N-Arylation? check_ligand Using a bulky biarylphosphine ligand (e.g., RuPhos, XPhos)? start->check_ligand use_better_ligand ACTION: Switch to RuPhos or SPhos. Use a modern Pd-precatalyst (G3/G4). check_ligand->use_better_ligand No check_conditions Reaction conditions anhydrous and inert? check_ligand->check_conditions Yes use_better_ligand->check_conditions improve_conditions ACTION: Use oven-dried glassware. Use anhydrous solvent. Purge with Argon/Nitrogen. check_conditions->improve_conditions No check_temp Reaction temp >100 °C? check_conditions->check_temp Yes improve_conditions->check_temp increase_temp ACTION: Increase temperature to 110 °C. Consider microwave irradiation (140 °C). check_temp->increase_temp No success Problem Solved: High yield achieved. check_temp->success Yes increase_temp->success

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to the Positional Reactivity of Substituted N-Boc-Piperazine Carboxamides

Introduction: The Strategic Importance of Isomer Selection in Drug Discovery The piperazine ring is a cornerstone of modern medicinal chemistry, celebrated for its ability to impart favorable pharmacokinetic properties a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Isomer Selection in Drug Discovery

The piperazine ring is a cornerstone of modern medicinal chemistry, celebrated for its ability to impart favorable pharmacokinetic properties and serve as a versatile scaffold for building molecular complexity.[1][2] When functionalized with a tert-butoxycarbonyl (Boc) protecting group, it becomes a powerful building block, allowing for selective elaboration at the free secondary amine (N-4).[3] However, not all substituted Boc-piperazines are created equal. The seemingly subtle choice of placing a substituent at the C-2 versus the C-3 position of the ring can have profound consequences on the reactivity of the N-4 nitrogen.

This guide provides an in-depth comparison of the reactivity of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate and its positional isomer, tert-butyl 3-(dimethylcarbamoyl)piperazine-1-carboxylate. We will dissect how the placement of the carbamoyl group dictates the outcomes of common synthetic transformations crucial for drug development, including N-alkylation and N-acylation. By understanding the interplay of steric and electronic effects, researchers can make more informed decisions, anticipating challenges and optimizing synthetic routes to accelerate the discovery pipeline.

Structural Overview: How Substituent Position Governs Steric Accessibility

The primary determinant of reactivity for the N-4 amine in these isomers is steric hindrance. In its preferred low-energy chair conformation, the piperazine ring presents a specific three-dimensional environment. The placement of a bulky dimethylcarbamoyl group at either the C-2 or C-3 position encroaches upon the space surrounding the N-4 nitrogen, but to a markedly different extent.

  • tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (Isomer 2): The substituent at the C-2 position is in close proximity to both the N-1 Boc group and, more critically, the N-4 reactive center. This "adjacent" substitution creates a significant steric shield over the N-4 nitrogen's lone pair, hindering the approach of electrophiles.

  • tert-butyl 3-(dimethylcarbamoyl)piperazine-1-carboxylate (Isomer 3): With the substituent at the C-3 position, it is further removed from the N-4 nitrogen. While it still contributes to the overall steric bulk of the molecule, its influence on the accessibility of the N-4 lone pair is considerably less than that of the C-2 substituent.

  • tert-butyl piperazine-1-carboxylate (Unsubstituted Benchmark): This parent compound serves as our baseline, representing an unhindered N-4 amine, against which the effects of the C-2 and C-3 substituents can be measured.

While the carbamoyl group is electronically withdrawing, this effect is transmitted through multiple sigma bonds and is generally considered to have a minimal impact on the nucleophilicity of the distal N-4 amine compared to the dominant steric factors.[4][5]

Comparative Reactivity in Key Synthetic Transformations

To quantify the impact of substituent position, we will examine performance in two fundamental reactions for library synthesis and lead optimization: N-alkylation and N-acylation.

A. N-Alkylation: Probing Steric Hindrance with Benzyl Bromide

N-alkylation is a ubiquitous reaction for introducing diverse side chains.[6][7] The reaction proceeds via an SN2 mechanism where the nucleophilic N-4 amine attacks the electrophilic carbon of the alkyl halide. The transition state of this reaction is highly sensitive to steric congestion.

Expert Causality: The observed trend in reactivity is a direct consequence of steric hindrance. For the 2-isomer, the carbamoyl group severely impedes the necessary trajectory for the N-4 lone pair to attack the benzyl bromide, leading to a sluggish reaction and lower yield. The 3-isomer presents a less cluttered environment, allowing the reaction to proceed more efficiently, though still slower than the unhindered benchmark.

Table 1: Representative Experimental Data for N-Alkylation

CompoundSubstituent PositionReaction Time (h)Yield (%)
Unsubstituted BenchmarkNone495
Isomer 3C-31278
Isomer 2C-22445
Conditions: Benzyl bromide (1.1 eq.), K₂CO₃ (2.0 eq.), Acetonitrile, 60 °C.
Detailed Experimental Protocol: Comparative N-Alkylation
  • Reaction Setup: To three separate oven-dried 25 mL round-bottom flasks, add the corresponding piperazine substrate (Unsubstituted, Isomer 3, or Isomer 2; 1.0 mmol, 1.0 eq.) and potassium carbonate (276 mg, 2.0 mmol, 2.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (10 mL) to each flask, followed by benzyl bromide (131 µL, 1.1 mmol, 1.1 eq.).

  • Reaction Execution: Equip each flask with a reflux condenser and heat the mixtures to 60 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS at 2-hour intervals until the starting material is consumed (for the benchmark) or after the specified time.

  • Work-up: Upon completion, cool the reaction mixtures to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution with ethyl acetate/hexanes) to yield the pure N-benzylated product.

B. N-Acylation: Sensitivity to a Tetrahedral Intermediate

N-acylation with reagents like acyl chlorides is critical for installing amide functionalities, common in many drug molecules.[8][9] This reaction proceeds through a sterically demanding tetrahedral intermediate.

Expert Causality: The formation of the tetrahedral intermediate during acylation is even more sensitive to steric hindrance than the SN2 transition state of alkylation. The results are therefore more pronounced. The C-2 carbamoyl group creates significant steric repulsion with the incoming benzoyl chloride and the developing tetrahedral geometry at the N-4 nitrogen, drastically reducing the reaction's efficiency.

Table 2: Representative Experimental Data for N-Acylation

CompoundSubstituent PositionYield (%)
Unsubstituted BenchmarkNone92
Isomer 3C-371
Isomer 2C-230
Conditions: Benzoyl chloride (1.1 eq.), Triethylamine (1.5 eq.), Dichloromethane, 0 °C to RT, 4h.

Workflow and Mechanistic Visualization

Understanding the synthetic workflow and the structural basis for reactivity differences is key to efficient project planning.

G start Select Isomer (C-2 vs C-3) functionalize N-4 Functionalization (Alkylation / Acylation) start->functionalize Reactivity Governed by Sterics deprotect Boc Deprotection (TFA / HCl) functionalize->deprotect target Final Target Molecule deprotect->target

Caption: Synthetic workflow from isomer selection to the final target molecule.

G cluster_0 Isomer 2: C-2 Substituted cluster_1 Isomer 3: C-3 Substituted N4_2 N-4 C2_Sub Carbamoyl Group Electrophile_2 Electrophile Electrophile_2->N4_2   Approach Hindered N4_3 N-4 C3_Sub Carbamoyl Group Electrophile_3 Electrophile Electrophile_3->N4_3   Approach Less Hindered

Caption: Steric hindrance comparison for electrophilic attack at the N-4 position.

Conclusion and Recommendations for Drug Development Professionals

The reactivity of the N-4 amine in 1-Boc-piperazine scaffolds is dominated by the steric environment imposed by other ring substituents. Our comparative analysis demonstrates a clear and predictable trend:

Reactivity Order: Unsubstituted > 3-Substituted > 2-Substituted

For researchers in drug development, this has critical implications:

  • For Rapid Library Synthesis: When aiming for broad diversification with high success rates, the unsubstituted or 3-substituted isomers are preferable starting materials.

  • For Challenging Transformations: If a synthetic route requires functionalization of the 2-substituted isomer, anticipate the need for more forcing reaction conditions, longer reaction times, specialized catalysts, or alternative synthetic strategies to achieve acceptable yields.

  • In Silico Design: The steric accessibility of this nitrogen should be a consideration during the in silico design phase to avoid designing molecules that are synthetically intractable.

By integrating this fundamental understanding of positional reactivity into the design-synthesize-test cycle, teams can navigate synthetic challenges more effectively, saving valuable time and resources in the quest for novel therapeutics.

References

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Takeda Pharmaceutical Company Limited. (2009). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents. WO2009133778A1.
  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.
  • García-Sánchez, D., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Pharmaceuticals. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). IntechOpen. Available at: [Link]

  • Rayner, P. J., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry. Available at: [Link]

  • O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ACS Omega. Available at: [Link]

  • Nielsen, S. D., et al. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhou, J., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Niphade, S. R., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products. Available at: [Link]

  • Vitale, R. M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Rayner, P. J., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online. Available at: [Link]

  • Nomi, Y., et al. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Validation

Purity validation techniques for Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate batches

A Comparative Guide to Purity Validation Techniques for Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate Batches Introduction: The Imperative for Rigorous Purity Assessment Tert-butyl 2-(dimethylcarbamoyl)piperaz...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Purity Validation Techniques for Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate Batches

Introduction: The Imperative for Rigorous Purity Assessment

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] As with any component in a therapeutic agent's synthetic pathway, its purity is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. Process-related impurities or degradation products can carry their own pharmacological or toxicological profiles, potentially compromising patient safety and leading to costly batch failures.

This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate batches. We will move beyond simple procedural lists to explore the causality behind methodological choices, grounding our discussion in established regulatory frameworks and field-proven experience. The objective is to equip researchers, scientists, and drug development professionals with a robust strategy for ensuring the quality and consistency of this vital chemical intermediate.

The Orthogonal Approach: A Foundation of Trust

A single analytical technique is rarely sufficient to declare a substance "pure." Each method has inherent biases and limitations. A trustworthy purity validation system, therefore, relies on an orthogonal approach , where multiple techniques based on different chemical and physical principles are employed. This creates a self-validating system where the weaknesses of one method are compensated by the strengths of another. For instance, a chromatographic method may resolve organic impurities, while a spectroscopic method provides an absolute purity value and a titration method quantifies water content. This multi-faceted assessment is the cornerstone of a scientifically sound purity declaration.

The International Council for Harmonisation (ICH) provides a clear framework for this process. ICH Q3A(R2) guidelines mandate the reporting, identification, and qualification of impurities in new drug substances, making a robust analytical program a regulatory necessity.[3][4]

Core Purity Validation Workflow

The following diagram illustrates a comprehensive workflow for the purity validation of a new batch of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate.

Purity_Validation_Workflow cluster_0 Batch Release Testing cluster_1 Primary Analysis cluster_2 Impurity Identification cluster_3 Final Purity Calculation Batch New Batch of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate HPLC HPLC-UV for Assay & Related Substances Batch->HPLC qNMR Quantitative ¹H-NMR for Absolute Purity Batch->qNMR GC GC-HS-FID for Residual Solvents Batch->GC KF Karl Fischer Titration for Water Content Batch->KF LCMS LC-MS for Unknown Impurity Identification HPLC->LCMS If unknown peaks > ICH threshold MassBalance Mass Balance Calculation (Purity = 100% - Impurities - Water - Solvents) HPLC->MassBalance qNMR->MassBalance Orthogonal Check GC->MassBalance KF->MassBalance Decision Decision MassBalance->Decision Purity ≥ 99.5%? Pass Pass Decision->Pass Yes Fail Fail Decision->Fail No

Caption: Integrated workflow for purity validation of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is driven by its intended purpose. For purity analysis, we are typically concerned with four key areas: the concentration of the main compound (assay), the detection and quantification of organic impurities, the measurement of residual solvents, and the determination of water content.

Technique Primary Purpose Selectivity Sensitivity (Typical) Strengths Limitations
HPLC-UV Assay and Organic ImpuritiesHighLOQ ~0.05%Robust, precise, and widely available; excellent for separating structurally similar compounds.Requires reference standards for accurate quantification of impurities; non-chromophoric impurities are not detected.
GC-FID/MS Residual Solvents, Volatile ImpuritiesVery Highppm levelThe gold standard for volatile and semi-volatile analysis as mandated by ICH Q3C.[3]Not suitable for non-volatile or thermally labile compounds like the API itself without derivatization.
Quantitative ¹H-NMR (qNMR) Absolute Purity (Assay)High~0.1%A primary ratio method that does not require a specific reference standard of the analyte; provides structural information.[5]Lower sensitivity than HPLC for trace impurities; spectral overlap can complicate quantification.
LC-MS Impurity IdentificationVery Highppm to ppb levelProvides molecular weight data to identify unknown impurities detected by HPLC.Quantification can be complex and less precise than UV or FID detectors without specific standards.
Karl Fischer Titration Water ContentVery Highppm levelSpecific and highly accurate for water determination.Only measures water content.

Deep Dive: Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC is the workhorse for purity analysis due to its high resolving power, which allows for the separation of the main compound from closely related impurities. A reversed-phase method is chosen as Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate is a moderately polar molecule. UV detection is selected for its robustness and linear response for quantitative analysis. The validation of this method must adhere to ICH Q2(R1) guidelines to ensure it is fit for purpose.[6]

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 210 nm.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST): As per USP <621>, system suitability must be confirmed before analysis.[7][8]

    • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Inject a resolution solution (containing the main peak and a known impurity). The resolution between the two peaks must be ≥ 2.0.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Prepare the batch sample in the same manner.

  • Analysis and Calculation:

    • Inject the standard and sample solutions.

    • Assay (%): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

    • Impurity (%): Use area percent normalization. % Impurity = (Area_Impurity / Total_Area_All_Peaks) * 100. This assumes the response factor of the impurities is similar to the main compound. For higher accuracy, relative response factors should be determined.

The following diagram outlines the logical flow for validating the HPLC method according to ICH guidelines.

HPLC_Validation_Workflow cluster_Validation Validation Parameters Dev Method Development Val Method Validation Protocol (ICH Q2) Dev->Val Spec Specificity (Peak Purity) Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy (% Recovery) Val->Acc Prec Precision (Repeatability & Intermediate) Val->Prec LOD Limit of Detection Val->LOD LOQ Limit of Quantitation Val->LOQ Rob Robustness Val->Rob Report Validation Report & SOP Impl Impl Report->Impl Method Implementation for Routine QC

Caption: Workflow for HPLC method validation based on ICH Q2 guidelines.[6]

Quantitative ¹H-NMR (qNMR)

Causality: While HPLC provides a purity value relative to other UV-active components, qNMR offers an absolute measure of the molecule's purity against a certified, high-purity internal standard.[5] The signal intensity in NMR is directly proportional to the number of protons, making it a powerful primary method for quantification without the need for a reference standard of the analyte itself. This technique is excellent for orthogonally confirming the HPLC assay value.

  • Materials:

    • Analyte: Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate, accurately weighed (~20 mg).

    • Internal Standard: Maleic acid (certified reference material), accurately weighed (~5 mg).

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh both the analyte and the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of DMSO-d6 (e.g., 0.75 mL) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Key Parameters:

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated. A D1 of 30 seconds is often sufficient.

      • Acquire with a 90° pulse.

      • Collect at least 16 scans for good signal-to-noise.

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the tert-butyl protons) and a unique signal for the internal standard (e.g., the vinyl protons of maleic acid).

    • Purity Calculation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • P_std = Purity of the internal standard

Conclusion: Ensuring Batch Quality Through a Validated, Multi-Technique Approach

The purity validation of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate is a critical step in ensuring the quality of downstream pharmaceutical manufacturing. A robust, scientifically-sound approach must be comprehensive and orthogonal, incorporating multiple analytical techniques that provide complementary information.

High-Performance Liquid Chromatography (HPLC) remains the primary tool for assay and the profiling of organic impurities, providing high-resolution separation. This must be complemented by Gas Chromatography (GC) for the control of residual solvents as per ICH guidelines. For an absolute and independent confirmation of purity, Quantitative NMR (qNMR) serves as an invaluable orthogonal technique. Finally, LC-MS is essential for the structural elucidation of any unknown impurities that are detected above the identification thresholds set by regulatory bodies.[3]

By integrating these techniques within a framework of rigorous method validation, and by understanding the scientific principles that guide the choice of each method, researchers and drug developers can establish a self-validating system that ensures every batch of this critical intermediate meets the highest standards of quality, safety, and consistency.

References

  • PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline. Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • General Chapter <621> Chromatography. United States Pharmacopeia (USP). [Link]

  • G. F. Pauli, et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Feng, B., et al. "Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate." Connect Journals. [Link]

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>." [Link]

  • European Medicines Agency. "ICH Topic Q 3 A Impurities in New Drug Substances." [Link]

  • MDPI. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." [Link]

  • U.S. Food and Drug Administration. "Q2(R2) Validation of Analytical Procedures." [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Stereochemical and Crystallographic Analysis of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

Abstract In the landscape of modern drug discovery, the precise control and confirmation of molecular stereochemistry are not merely academic exercises; they are fundamental prerequisites for safety, efficacy, and intell...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the precise control and confirmation of molecular stereochemistry are not merely academic exercises; they are fundamental prerequisites for safety, efficacy, and intellectual property. The piperazine scaffold is a well-established privileged structure in medicinal chemistry, valued for its favorable pharmacokinetic properties.[1][2] This guide focuses on Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate, a chiral building block whose stereochemical integrity is paramount for its application in synthesizing complex pharmaceutical agents. We will provide an in-depth comparison of its expected structural characteristics against known piperazine analogues, detail the definitive experimental workflows for obtaining high-resolution X-ray crystallography data, and explain the logic behind assigning its absolute stereochemistry.

The Imperative of Stereochemistry in Drug Development

Most biological targets, such as enzymes and receptors, are chiral. Consequently, the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects. Therefore, the ability to synthesize and, critically, to unambiguously confirm the three-dimensional structure of a chiral molecule is a cornerstone of pharmaceutical development.

The absolute configuration of a chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents attached to the stereocenter based on atomic number.[3][4] For Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate, the chiral center at the C2 position of the piperazine ring dictates the orientation of the dimethylcarbamoyl group, which can significantly influence molecular recognition and binding interactions.

X-ray Crystallography: The Definitive Method for Structural Elucidation

While various techniques can provide information about stereochemistry, single-crystal X-ray diffraction (SC-XRD) remains the gold standard.[5][6] It provides a direct visualization of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and, most importantly for chiral molecules, the absolute configuration.[7] The reliability of this method is such that it serves as the ultimate arbiter in structural assignments.

While a public crystal structure for the specific title compound, Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (CAS 1263315-97-4)[8], is not available in open-access databases as of this publication, we can infer its likely structural parameters by comparing it with closely related, publicly characterized piperazine derivatives.

Comparative Crystallographic Data of Piperazine Analogues

The following table summarizes key crystallographic parameters from published structures of similar N-Boc protected piperazine compounds. This data provides a baseline for what a researcher could expect when analyzing the title compound.

Parametertert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate[9]tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate[10]Expected for Title Compound
Molecular Formula C₁₅H₂₈N₂O₄C₁₁H₁₈N₄O₃C₁₂H₂₃N₃O₃
Molecular Weight 300.39 g/mol 254.29 g/mol 257.33 g/mol
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P 2₁/cP 2₁/cP 2₁/c, P2₁2₁2₁, or similar common chiral space groups
Unit Cell a (Å) 8.400714.654~8-15 Å
Unit Cell b (Å) 16.471610.548~10-20 Å
Unit Cell c (Å) 12.48768.553~8-15 Å
Unit Cell β (°) 90.94891.122~90-95°
Piperazine Conf. ChairChairExpected Chair Conformation
  • Causality Behind Expectations: The piperazine ring in these systems is sterically encumbered and almost universally adopts a low-energy chair conformation to minimize torsional strain.[11] The space group for a chiral, enantiopure compound cannot be centrosymmetric (like P 2₁/c, which contains inversion centers, suggesting the crystallized sample was a racemate). Therefore, for an enantiopure sample of the title compound, one would expect a non-centrosymmetric space group, such as P2₁.

Experimental Guide: From Powder to Final Structure

This section provides a trusted, field-proven workflow for determining the X-ray crystal structure and stereochemistry of a small molecule like Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate.

Workflow for X-ray Structure Determination

G cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement A Obtain Pure Compound (>99%) B Select Crystallization Solvents A->B Purity is critical C Grow Single Crystals B->C Vapor diffusion, slow evaporation D Select & Mount Crystal C->D Visually inspect for quality E Mount on Diffractometer D->E Use cryoloop F Collect Diffraction Data E->F Low temperature (e.g., 100 K) G Process Data & Solve Phase Problem F->G Obtain reflection file H Build & Refine Model G->H Direct methods (e.g., SHELXT) I Validate & Determine Absolute Configuration H->I Refine against data (e.g., SHELXL) J Final Structural Report I->J Finalize CIF file

Caption: Workflow for small molecule X-ray crystallography.

Protocol 1: Growing Diffraction-Quality Single Crystals

Rationale: The success of the entire experiment hinges on the quality of the crystal. The goal is to encourage slow, ordered growth to minimize defects. A solvent/anti-solvent vapor diffusion setup is often effective for molecules of this type.

  • Purification: Ensure the starting material is of the highest possible purity (>99%), as impurities can inhibit crystallization.

  • Solvent Screening: In parallel, dissolve small amounts (~2-5 mg) of the compound in various solvents (e.g., Ethyl Acetate, Dichloromethane, Acetone, Methanol) to find one in which it is freely soluble.

  • Prepare the Crystallization Vial: Dissolve 5-10 mg of the compound in 0.5 mL of the chosen good solvent (e.g., Ethyl Acetate) in a small, clean glass vial (e.g., 2 mL).

  • Set Up Vapor Diffusion: Place this open vial inside a larger, sealed jar (e.g., 20 mL scintillation vial). Add 2-3 mL of an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., Hexanes or Heptane) to the bottom of the larger jar, ensuring the liquid levels do not touch.

  • Incubation: Seal the outer jar and leave it undisturbed in a location with minimal temperature fluctuations and vibrations.

  • Monitoring: Over several days to weeks, the more volatile solvent from the inner vial will slowly evaporate while the anti-solvent vapor diffuses in, gradually lowering the solubility of the compound and promoting slow crystal growth.

  • Harvesting: Once crystals of sufficient size (ideally >0.1 mm in all dimensions) are observed, carefully remove one with a cryoloop.

Protocol 2: Data Collection and Structure Refinement

Rationale: Data is collected at cryogenic temperatures (~100 K) to minimize atomic thermal vibrations, resulting in higher resolution data and a more precise final structure.

  • Crystal Mounting: Mount the harvested crystal on the goniometer head of a single-crystal X-ray diffractometer.[7]

  • Data Collection: Position the crystal in the cold stream (e.g., 100 K) of nitrogen gas. A modern CCD or CMOS detector-based diffractometer (e.g., using a Mo or Cu X-ray source) is used to collect a series of diffraction images as the crystal is rotated.

  • Data Processing: Integrate the raw diffraction spots to generate a reflection file containing the intensity and position (h,k,l indices) of each reflection.

  • Structure Solution: Use direct methods software (e.g., SHELXT) to solve the phase problem and generate an initial electron density map.[6]

  • Model Building: Fit the atoms of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate into the electron density map.

  • Refinement: Refine the atomic positions, and their thermal parameters against the experimental data using a least-squares refinement program (e.g., SHELXL). The quality of the final model is assessed by metrics like the R1 factor (should ideally be < 0.05) and Goodness-of-Fit (should be close to 1).

  • Absolute Configuration Assignment: For a non-centrosymmetric space group, the Flack parameter is calculated during refinement.[12] A value close to 0 (with a small error) indicates the correct absolute configuration has been modeled. A value near 1 suggests the inverted structure is correct.

Assigning Stereochemistry: A Logical Approach

Once the 3D structure is confirmed, the absolute configuration at the C2 stereocenter can be formally assigned using the CIP rules.

CIP Priority Assignment for the Title Compound

G C2 C2* N1 N1 (Priority 1) C2->N1 N of Piperazine (to Boc) C3 C3 (Priority 3) C2->C3 C of Piperazine H2 H (Priority 4) C2->H2 H on C2 C_amide C=O (Priority 2) C2->C_amide C of Carbamoyl

Caption: Cahn-Ingold-Prelog priorities at the C2 stereocenter.

  • Priority 1: The nitrogen atom at position 1 (N1) of the piperazine ring has the highest atomic number directly attached to the C2 stereocenter.

  • Priority 2: The carbon atom of the dimethylcarbamoyl group is attached to an oxygen (via a double bond, which counts twice) and a nitrogen.

  • Priority 3: The carbon atom at position 3 (C3) of the piperazine ring is attached to two hydrogens and a nitrogen.

  • Priority 4: The hydrogen atom directly attached to C2 has the lowest atomic number.

With the crystal structure in hand, orient the molecule so the lowest priority group (H) is pointing away from the viewer. Trace the path from priority 1 → 2 → 3. A clockwise path indicates an (R) configuration, while a counter-clockwise path indicates an (S) configuration.

Conclusion

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate is a valuable chiral building block in pharmaceutical synthesis. While its specific crystal structure is not publicly cataloged, this guide provides a robust framework for its characterization. By comparing its expected structural features with known analogues and adhering to the detailed experimental protocols for X-ray crystallography, researchers can unambiguously determine its three-dimensional structure and confirm its absolute stereochemistry. This level of rigorous structural validation is indispensable for advancing drug development programs and ensuring the synthesis of safe and effective medicines.

References

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 1-6. [Link]

  • The Organic Chemistry Tutor. (2021, April 11). Stereochemistry - R S Configuration & Fischer Projections. YouTube. [Link]

  • National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5891. [Link]

  • MDPI. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 22(12), 6273. [Link]

  • ResearchGate. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1428. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Chemistry Steps. (2025). How to Determine the R and S Configuration. [Link]

  • LibreTexts Chemistry. (2023). 8.3 Perspective and Concepts: Overview of Techniques for Assigning Stereochemistry. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Master Organic Chemistry. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate. As drug development professionals, our commitment to safety and...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document is designed to provide clear, actionable guidance rooted in established safety protocols and regulatory standards, ensuring the protection of personnel and the environment.

Foundational Understanding: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate may not be universally available, data from structurally similar piperazine derivatives provide a strong basis for a conservative risk assessment.

Compounds such as tert-Butyl 2,2-dimethylpiperazine-1-carboxylate and 1-Boc-piperazine are classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Causality: The piperazine ring and its derivatives can act as irritants upon contact with skin, eyes, and the respiratory tract. Therefore, for disposal purposes, tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate must be handled as a hazardous chemical waste . This conservative classification is the cornerstone of a self-validating safety system, ensuring that risks are mitigated even in the absence of compound-specific data.

Pre-Disposal Operations: Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against accidental exposure during handling and disposal. The selection of PPE is directly informed by the hazard assessment.

Protective Equipment Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and solid particulates which can cause serious eye irritation or damage.[1][3][4]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents direct skin contact, mitigating the risk of irritation.[1][3][4] Gloves must be inspected for integrity before each use.
Body Protection A standard laboratory coat is mandatory. An apron or coveralls may be required for larger quantities.Protects against skin contact and prevents the contamination of personal clothing.[3][4]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.Prevents the inhalation of dust or aerosols, which can cause respiratory irritation.[1][5]

Core Protocol: Step-by-Step Disposal Procedures

The following protocol outlines the systematic process for the collection and disposal of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate waste.

Step 1: Waste Segregation

Proper segregation is critical to prevent inadvertent and dangerous chemical reactions within a waste container.

  • Waste Stream Identification: This compound should be classified as a non-halogenated organic solid waste .

  • Action: Collect all waste containing this compound, including residual amounts, contaminated weighing papers, and disposable labware, into a dedicated waste stream. Do not mix with other waste categories like halogenated solvents, acids, or bases.[6]

Step 2: Containerization

The integrity of the waste containment system is essential for safe storage and transport.

  • Container Selection: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be sealable, in good condition, and free from leaks or damage.[7][8]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate".[6][9] All components of a mixture must be listed.[6]

Step 3: Waste Accumulation and Storage

All hazardous waste must be stored in compliance with institutional and national regulations, such as those set by the Resource Conservation and Recovery Act (RCRA) in the United States.[10]

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of waste generation.[6] This area must be under the direct control of laboratory personnel.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in the event of a leak.[7]

  • Container Status: Keep the container sealed at all times except when adding waste.[9]

Step 4: Final Disposal Logistics

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][10]

  • Professional Disposal: The final disposal of the accumulated waste must be conducted by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management contractor.[7][10]

  • Procedure: Follow your institution's specific procedures for requesting a chemical waste pickup. Ensure all paperwork is completed accurately.

Emergency Protocol: Spill Management

In the event of a spill, a calm and systematic response is crucial to ensure safety.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess and Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, restrict access to the area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • For Solid Spills: Gently sweep or vacuum up the material, avoiding the generation of dust.[5] Place the collected material into the designated hazardous waste container.

    • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (e.g., paper towels, absorbent pads) must also be disposed of as hazardous waste.[7]

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Visualized Workflow: Disposal Decision Pathway

The following diagram illustrates the logical flow for the proper disposal of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate.

G Disposal Workflow for tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling Compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (e.g., residual solid, contaminated wipes) fume_hood->waste_gen spill Spill Occurs fume_hood->spill Potential Event container Place in Labeled, Compatible 'Non-Halogenated Organic Solid Waste' Container waste_gen->container seal Securely Seal Container container->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa secondary Use Secondary Containment saa->secondary ehs Contact EHS for Pickup secondary->ehs end Disposal by Licensed Hazardous Waste Vendor ehs->end spill_response Execute Spill Protocol (Evacuate, PPE, Contain, Clean) spill->spill_response Action spill_response->container Dispose of cleanup materials

Sources

Handling

Personal protective equipment for handling Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

Operational & Safety Blueprint: Handling Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static compliance checklist...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational & Safety Blueprint: Handling Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static compliance checklist, but as a dynamic, mechanistic system. Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate (CAS: 1263315-97-4) is a highly specialized pharmaceutical intermediate[1]. To handle it safely, we must design our operational, protective, and disposal protocols around the specific chemical behaviors of its structural components.

Mechanistic Hazard Assessment

Understanding the intrinsic properties of this molecule dictates our self-validating safety approach:

  • The Piperazine Core: Piperazine derivatives are well-documented irritants to the skin, eyes, and mucous membranes. More importantly, they carry a significant risk of inducing respiratory and skin sensitization upon repeated exposure[2][3].

  • The Boc Protecting Group: The addition of the tert-butyloxycarbonyl (Boc) group increases the molecule's lipophilicity. This structural modification enhances its solubility in organic solvents and biological lipids, thereby elevating the risk of rapid transdermal absorption in the event of a spill[4].

  • Deprotection Hazards: Downstream workflows often involve removing the Boc group using strong acids like Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl). This acid-catalyzed cleavage generates gaseous carbon dioxide and isobutylene, creating severe pressurization risks in closed reaction vessels, alongside the inherent corrosive dangers of the acids themselves[5].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must logically counteract a specific exposure pathway. The table below outlines the required protective measures and the causality behind each choice[3][4].

Protection TypeRecommended SpecificationMechanistic Purpose & Causality
Eye/Face Chemical safety goggles (EN166/ANSI Z87.1) and full face shield.Prevents ocular exposure to lipophilic aerosols and protects against splashes during exothermic acid-deprotection steps.
Hand Double-gloving with heavy-duty Nitrile (outer) and standard Nitrile (inner).Nitrile provides excellent resistance to the piperazine core. Double-gloving ensures the lipophilic Boc-derivative does not breach the dermal barrier if the outer glove micro-tears.
Body Flame-retardant lab coat (knee-length) with knit cuffs; chemical-resistant apron.Mitigates skin exposure and prevents the compound from settling on personal clothing, reducing the risk of secondary sensitization.
Respiratory Certified chemical fume hood (face velocity 80-100 fpm). N95/P100 respirator if handling bulk powder.Prevents inhalation of sensitizing piperazine dust and actively exhausts isobutylene/CO2 gases generated during downstream deprotection.

Operational Workflow & Experimental Protocols

The following step-by-step methodology ensures high-fidelity synthesis while maintaining an unbroken chain of safety[4][5].

Phase 1: Pre-Operational Setup

  • Verify that the chemical fume hood is fully operational and clear of incompatible strong oxidizing agents.

  • Ensure emergency eyewash and safety showers are within a 10-second unobstructed reach[3].

  • Pre-weigh all required neutralizing agents (e.g., sodium bicarbonate) before initiating any acid-catalyzed steps.

Phase 2: Dispensing and Reaction Setup (Boc Deprotection)

  • Dispensing: Transfer the Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate solid using an anti-static spatula to prevent the aerosolization of the fine powder.

  • Solvation: Dissolve the compound in an appropriate anhydrous solvent (e.g., Dichloromethane) within a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Chill the reaction vessel to 0°C using an ice bath. Slowly add the deprotecting acid (e.g., 20-50% TFA in DCM) dropwise. Causality: The low temperature controls the exothermic protonation and modulates the release rate of CO2 and isobutylene gases[5].

  • Venting: Ensure the reaction apparatus is open to an inert gas manifold or vented through an oil bubbler to safely release internal pressure.

Phase 3: Quenching and Workup

  • Once TLC or LC-MS confirms complete deprotection, slowly pour the acidic reaction mixture into a vigorously stirred, ice-cold saturated solution of sodium bicarbonate.

  • Monitor continuously for effervescence (CO2 release from neutralization). Do not transfer the mixture to a separatory funnel until all gas evolution has strictly ceased to prevent explosive pressure buildup.

OperationalWorkflow A 1. Pre-Operational Verification B 2. Don PPE (Double Gloves, Shield) A->B C 3. Dispense Compound (In Fume Hood) B->C D 4. Boc Deprotection (TFA/DCM at 0°C) C->D E 5. Quench & Neutralize (NaHCO3) D->E F 6. Waste Segregation (Vented HDPE) E->F

Sequential operational workflow for handling and deprotecting Boc-piperazine derivatives.

Waste Management and Disposal Plan

Proper disposal prevents environmental contamination and dangerous downstream reactions in waste carboys[4][5].

  • Intact Chemical Waste: Any unused Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate, along with contaminated gloves, weighing papers, and pipette tips, must be placed in a designated, sealed solid hazardous waste container clearly labeled for high-temperature incineration[4].

  • Deprotection Effluent: The highly acidic waste stream containing TFA, DCM, and piperazine salts must be collected in a specialized, vented, corrosive-resistant high-density polyethylene (HDPE) container. Critical Rule: Never mix this acidic waste with basic waste streams, cyanides, or nitric acid, as this will trigger violent exothermic reactions or toxic gas release[5].

DeprotectionPathway BocAmine Boc-Protected Piperazine Intermediate Protonated Intermediate BocAmine->Intermediate Protonation Acid Strong Acid (TFA / HCl) Acid->Intermediate H+ Donor Products Free Piperazine + CO2 + Isobutylene Intermediate->Products Acid-Catalyzed Cleavage

Mechanistic signaling and chemical pathway of acid-catalyzed Boc deprotection.

References

  • Guidechem. "tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate". Available at: 1

  • Benchchem. "Proper Disposal of Boc-AEDI-OH: A Comprehensive Guide for Laboratory Professionals". Available at: 4

  • Carl Roth. "Safety Data Sheet: Piperazine-N,N'-bis(2-ethanesulfonic acid)". Available at: 2

  • NIH. "Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them". Available at: 5

  • SynQuest Labs. "1-(2-Nitrophenyl)piperazine - Safety Data Sheet". Available at: 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate
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